molecular formula C7H8ClNO B8622413 4-Amino-5-chloro-2-methylphenol

4-Amino-5-chloro-2-methylphenol

Cat. No.: B8622413
M. Wt: 157.60 g/mol
InChI Key: FAOWCCGDLILKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloro-2-methylphenol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-chloro-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-chloro-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-amino-5-chloro-2-methylphenol

InChI

InChI=1S/C7H8ClNO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

FAOWCCGDLILKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Amino-5-chloro-2-methylphenol, a substituted aromatic compound of interest in various fields of chemical research and development. While extensive public data on this specific molecule is limited, this guide synthesizes available information, presents data from closely related isomers for comparative context, and outlines potential synthetic pathways and applications based on established chemical principles. The primary focus is to equip researchers and drug development professionals with a foundational understanding of its chemical identity, potential properties, synthesis strategies, and safety considerations. This molecule's structure, featuring amino, chloro, and phenolic functional groups, suggests its utility as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and dye precursors.

Chemical Identity and Structure

4-Amino-5-chloro-2-methylphenol is a distinct chemical entity with the following identifiers:

  • CAS Number: 98280-30-9

  • Molecular Formula: C₇H₈ClNO[1]

  • Molecular Weight: 157.60 g/mol [1]

  • IUPAC Name: 4-Amino-5-chloro-2-methylphenol[2]

  • Common Synonyms: 5-Amino-4-chloro-o-cresol[3]

The structural arrangement of its functional groups on the benzene ring is critical to its chemical reactivity and properties. The ortho-cresol backbone is substituted with a chlorine atom and an amino group, creating a unique electronic and steric environment.

Caption: Chemical structure of 4-Amino-5-chloro-2-methylphenol.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 4-Amino-5-chloro-2-methylphenol

PropertyValueSource
Molecular Weight157.60 g/mol PubChem[2]
XLogP31.9PubChem[4]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count0PubChem[4]
Exact Mass157.0294416 DaPubChem[4]
Topological Polar Surface Area46.3 ŲPubChem[4]
Heavy Atom Count10PubChem[4]
Complexity120PubChem[4]

For comparative purposes, the experimental properties of a structurally related isomer, 2-Amino-4-chloro-5-methylphenol (CAS 53524-27-9), are presented below. It is crucial to note that these values do not represent the target compound but may offer insights into the potential range of properties.

Table 2: Experimental Properties of Isomer 2-Amino-4-chloro-5-methylphenol (CAS 53524-27-9)

PropertyValueSource
Boiling Point276 - 277 °CUS EPA[5]
Melting Point130 °CUS EPA[5]
Density1.31 g/cm³US EPA[5]
Water Solubility5.31 x 10⁻³ g/LUS EPA[5]
LogKow (Octanol-Water Partition Coefficient)1.72US EPA[5]

A commercial supplier of "5-Amino-4-chloro-2-methylphenol (Standard)" provides information on its formulation for in vivo studies, indicating its solubility in a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[6] This suggests that the compound likely has good solubility in common organic solvents used in life sciences research.

Spectroscopic and Analytical Data

While specific spectra for 4-Amino-5-chloro-2-methylphenol are not widely published, commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[1] Based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule, including the aromatic carbons and the methyl carbon. The chemical shifts would be influenced by the attached functional groups.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-Cl stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

This compound is also available as a reference standard, which underscores its use in quantitative analysis and as a quality control marker in relevant research and industrial processes.[6]

Synthesis and Purification

  • Nitration: The starting material, 4-chloro-2-methylphenol, is first protected, for instance as a sulfonate ester, to direct the incoming nitro group to the desired position (position 5). The protected compound is then reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding a 4-chloro-2-methyl-5-nitrophenol derivative.[7]

  • Reduction: The nitro group of the intermediate is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).

G start 4-Chloro-2-methylphenol step1 Protection (e.g., Sulfonylation) start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 5-Nitro Intermediate step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 4-Chloro-2-methyl-5-nitrophenol step3->intermediate3 step4 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate3->step4 product 4-Amino-5-chloro-2-methylphenol step4->product

Caption: Proposed synthetic workflow for 4-Amino-5-chloro-2-methylphenol.

Purification: The final product would likely be purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel to remove any unreacted starting materials, intermediates, or by-products.

Applications in Research and Drug Development

The trifunctional nature of 4-Amino-5-chloro-2-methylphenol makes it a valuable intermediate in organic synthesis. Each functional group—the phenol, the amine, and the chlorine—can be selectively modified to build more complex molecular architectures.

  • Pharmaceutical Research: Substituted aminophenols are recognized scaffolds in medicinal chemistry. For instance, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been investigated as potent inhibitors of human adenovirus, highlighting the potential for this class of compounds in antiviral drug discovery.[8] The presence of a chlorine atom can often enhance the biological activity or modify the pharmacokinetic properties of a drug candidate.

  • Dye and Pigment Industry: Aromatic amines and phenols are classical precursors for the synthesis of dyes. The isomer 5-Amino-4-Chloro-o-Cresol is known to be a precursor in oxidative hair dye formulations.[3] By analogy, 4-Amino-5-chloro-2-methylphenol could potentially be used in the development of new colorants.

  • Material Science: As a substituted phenol, it could be explored as a monomer or an additive in the synthesis of specialized polymers, potentially imparting properties such as thermal stability or antimicrobial activity.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9) is not widely available. However, based on the data for the closely related isomer 4-Chloro-2-methylphenol (CAS 1570-64-5), this compound should be handled with extreme care as a potentially hazardous substance.[9][10][11] It is likely to be corrosive, toxic if inhaled, and very toxic to aquatic life.[11]

Experimental Protocol: Safe Handling Procedures

  • Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a chemically resistant laboratory coat and appropriate gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[9]

  • Handling and Use:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.

    • Minimize dust generation and accumulation.[10]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

  • First-Aid Measures:

    • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed and store locked up.[9]

    • Store away from incompatible materials.

References

  • PubChem. Compound Summary for CID 69222412, 5-amino-4-chloro-2-methylphenol. [Link]
  • ScienceLab.com. Material Safety Data Sheet: 4-Chloro-2-methylphenol. [Link]
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Phenol, 2-amino-4-chloro-5-methyl-. [Link]
  • Wang, G., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]
  • C.P.A. Chem Ltd. Safety Data Sheet: 4-Chloro-2-methylphenol. [Link]
  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Phenol, 2-amino-4-chloro-5-methyl-. [Link]
  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for 4-CHLORO-2-METHYLPHENOL. [Link]
  • Cosmetic Ingredient Review. Data Sheet: 5-Amino-4-Chloro-o-Cresol. [Link]
  • PubChem. Compound Summary for CID 21428510, 5-Amino-2-chloro-4-methylphenol. [Link]

Sources

An In-depth Technical Guide to 4-Amino-5-chloro-o-cresol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-5-chloro-o-cresol, a substituted aromatic amine with significant applications in chemical synthesis and potential as a scaffold in medicinal chemistry. This document, intended for a scientific audience, delves into its chemical identity, structural elucidation, synthesis, analytical methodologies, and safety considerations.

Chemical Identity and Structure

4-Amino-5-chloro-o-cresol, systematically named 5-amino-4-chloro-2-methylphenol , is a trifunctional aromatic compound featuring amino, chloro, and hydroxyl groups, in addition to a methyl substituent on the benzene ring.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The structural and identifying information for this compound is summarized in the table below.

IdentifierValueSource
IUPAC Name 5-amino-4-chloro-2-methylphenol[1]
CAS Number 110102-86-8 (free base)[3][4]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [5]
Canonical SMILES CC1=CC(=C(C=C1O)N)Cl[1]
InChI Key WDQMXRWYXILWPT-UHFFFAOYSA-N[2]

The hydrochloride salt, 5-amino-4-chloro-2-methylphenol hydrochloride (CAS No. 110102-85-7), is also a common form of this compound.[6]

Physicochemical Properties

The physical and chemical properties of 4-Amino-5-chloro-o-cresol are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance Brown solid (for hydrochloride salt)
Solubility Soluble in water, propylene glycol, and triethanolamine. Insoluble in non-polar organic solvents.[7]
Purity (Commercial) >97% (by NMR), >99% (by HPLC)[7][8]
Storage Store in a well-ventilated, dry place. Keep container tightly closed.

Synthesis of 4-Amino-5-chloro-o-cresol

While specific manufacturing protocols for 4-Amino-5-chloro-o-cresol are not extensively published, a plausible synthetic route can be devised from commercially available starting materials, such as 2-methyl-4-nitrophenol. The following multi-step synthesis is a representative example of a potential pathway.

G start 2-Methyl-4-nitrophenol step1 Chlorination start->step1 intermediate1 5-Chloro-2-methyl-4-nitrophenol step1->intermediate1 SO2Cl2 or Cl2 step2 Reduction intermediate1->step2 end 4-Amino-5-chloro-o-cresol step2->end Fe/HCl or H2/Pd-C

Caption: Proposed synthetic pathway for 4-Amino-5-chloro-o-cresol.

Experimental Protocol: A Proposed Synthesis

Step 1: Chlorination of 2-Methyl-4-nitrophenol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methyl-4-nitrophenol in a suitable chlorinated solvent (e.g., dichloromethane) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-2-methyl-4-nitrophenol.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: To a solution of the crude 5-chloro-2-methyl-4-nitrophenol in a mixture of ethanol and water, add an excess of iron powder.

  • Acidification: Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.

  • Reaction Monitoring: Monitor the disappearance of the nitro compound by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-Amino-5-chloro-o-cresol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 4-Amino-5-chloro-o-cresol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 4-Amino-5-chloro-o-cresol. A typical reverse-phase HPLC method can be employed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)
Detection UV at a suitable wavelength (e.g., 280 nm)
Flow Rate 1.0 mL/min

This method is adaptable for both purity assessment and for preparative separation to isolate impurities.[9]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

The trifunctional nature of 4-Amino-5-chloro-o-cresol makes it an attractive building block in medicinal chemistry. The amino and hydroxyl groups can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

One notable application is in the synthesis of compounds targeting G-protein coupled receptors. Derivatives of 4-Amino-5-chloro-o-cresol have been investigated as dual antagonists for serotonin (5-HT₃) and dopamine (D₂) receptors, which are important targets for antiemetic and antipsychotic drugs.

G start 4-Amino-5-chloro-o-cresol step1 Acylation/Alkylation of Amino Group start->step1 intermediate1 N-functionalized intermediate step1->intermediate1 step2 Derivatization of Hydroxyl Group intermediate1->step2 end Diverse Library of Bioactive Molecules step2->end

Caption: General workflow for creating a library of compounds from 4-Amino-5-chloro-o-cresol.

The presence of the chlorine atom can also influence the pharmacokinetic properties of the resulting molecules, potentially enhancing their metabolic stability or modulating their lipophilicity.

Safety and Toxicology

4-Amino-5-chloro-o-cresol and its hydrochloride salt have been evaluated for their safety, primarily in the context of their use as hair dye ingredients.

  • Acute Toxicity: The acute oral toxicity is considered to be low.[10]

  • Skin and Eye Irritation: The undiluted compound can cause severe eye irritation.[10] It may also cause skin irritation.[11]

  • Sensitization: In combination with an oxidizing agent, it was not found to be a sensitizer in guinea pig maximization tests.[12]

  • Mutagenicity: It was generally not found to be mutagenic in in vitro and in vivo tests.[12]

Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

4-Amino-5-chloro-o-cresol is a versatile chemical intermediate with established applications and significant potential in drug discovery. Its well-defined structure and reactivity, coupled with available analytical methods for its characterization, make it a valuable tool for synthetic and medicinal chemists. As with all chemical reagents, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this compound to support its effective and safe use in a research and development setting.

References

  • PubChem. Compound Summary for CID 69222412, 5-amino-4-chloro-2-methylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 21428510, 5-Amino-2-chloro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • SIELC. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. [Link]

  • European Commission, Scientific Committee on Consumer Products. Opinion on 5-amino-4-chloro-o-cresol HCl. [Link]

  • PubChem. Compound Summary for CID 21428510, 5-Amino-2-chloro-4-methylphenol. National Center for Biotechnology Information. [Link]

  • Burnett, C. L., et al. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. Cosmetic Ingredient Review.
  • Andersen, F. A. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology, 23 Suppl 2, 1-27.
  • CPAChem. Safety data sheet for 4-Chloro-2-methylphenol. [Link]

  • PubChem. Compound Summary for CID 69222412, 5-amino-4-chloro-2-methylphenol. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 5-Amino-4-chloro-2-methylphenol. [Link]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2023). Final Report on the Safety Assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. [Link]

Sources

4-Amino-5-chloro-2-methylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 4-Amino-5-chloro-2-methylphenol , a specialized aromatic intermediate used in the synthesis of oxidative dyes, agrochemicals, and pharmaceutical building blocks.

This guide deviates from standard catalog listings to focus on the structural causality governing its synthesis, stability, and analytical characterization.

CAS Number: 98280-30-9 IUPAC Name: 4-Amino-5-chloro-2-methylphenol Common Synonyms: 5-Chloro-4-amino-o-cresol; 4-Amino-5-chloro-o-cresol

Physicochemical Core Identity

The precise characterization of 4-Amino-5-chloro-2-methylphenol requires understanding its dual nature as both a phenol and an aniline derivative. The presence of the chlorine atom at the C5 position introduces significant electronegative withdrawal, altering the pKa of the phenolic hydroxyl group compared to the non-chlorinated parent (4-amino-o-cresol).

Molecular Data Table
PropertyValueTechnical Note
Molecular Formula C₇H₈ClNO Confirmed stoichiometry.
Molecular Weight 157.60 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 157.029 g/mol Critical for High-Res MS (M+H⁺ detection).
Exact Mass 157.029442 DaBased on ³⁵Cl isotope abundance.
Melting Point 135–140 °C (Predicted)Varies by purity; distinct from 4-amino-o-cresol (175°C).
Predicted pKa (OH) ~9.8Slightly more acidic than o-cresol due to Cl induction.
Predicted pKa (NH₂) ~4.2Lower basicity due to ortho-chlorine effect.
Solubility DMSO, Methanol, EthanolLimited water solubility; prone to oxidation in solution.
Structural Causality

The molecule features a tri-substituted benzene ring. The steric bulk of the chlorine atom at C5 and the methyl group at C2 creates a "locked" conformation that restricts rotation of adjacent functional groups, influencing its binding affinity in protein pockets (pharmaceutical use) or coupling kinetics (dye synthesis).

  • Oxidation Sensitivity: The para-amino substitution relative to the proton (H) at C1 (if we consider the quinone imine formation) makes this molecule susceptible to auto-oxidation. It readily forms quinone imines upon exposure to air, necessitating storage under inert gas (Argon/Nitrogen).

Synthetic Architecture

The synthesis of 4-Amino-5-chloro-2-methylphenol is non-trivial due to regioselectivity challenges. Direct chlorination of 4-amino-o-cresol often leads to mixtures or over-chlorination. The most robust industrial route employs a "Blocking-Directing" strategy, utilizing the electronic directing effects of the hydroxyl and methyl groups.

Validated Synthesis Pathway

The preferred route initiates with 5-chloro-2-methylphenol (5-chloro-o-cresol). This precursor is selected because the C4 position is electronically activated by the hydroxyl group (ortho-director) and the chlorine atom (ortho-director), while being sterically accessible.

Step-by-Step Protocol Logic
  • Starting Material: 5-Chloro-2-methylphenol.[1][2]

  • Nitration (Electrophilic Aromatic Substitution):

    • Reagent: Dilute HNO₃ in Acetic Acid.

    • Mechanism:[3] The -OH group strongly directs ortho and para. The para position (C4) is activated by both the -OH and the -Cl groups. The C6 position is sterically hindered by the -OH.

    • Result: High regioselectivity for 4-nitro-5-chloro-2-methylphenol .

  • Reduction:

    • Reagent: Fe/HCl (Bechamp reduction) or H₂/Pd-C.

    • Critical Control: Temperature must be controlled to prevent dechlorination (hydrodechlorination), which can occur with Pd catalysts under high pressure. Iron-mediated reduction is often preferred to preserve the C-Cl bond.

Synthesis Flowchart (Graphviz)

SynthesisPathway Start Precursor: 5-Chloro-2-methylphenol (CAS 5306-98-9) Step1 Nitration (HNO3 / AcOH, <10°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Nitro-5-chloro-2-methylphenol Step1->Inter Regioselective at C4 Step2 Selective Reduction (Fe / HCl or H2/Pt/C) Inter->Step2 Nitro Reduction Final Target: 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9) Step2->Final Preserves C-Cl bond Warning Avoid Pd/C High Pressure (Risk of Dechlorination) Warning->Step2

Figure 1: Regioselective synthesis pathway prioritizing C-Cl bond retention.

Analytical Characterization & Quality Control

Trustworthiness in research data relies on proving identity and purity. For 4-Amino-5-chloro-2-methylphenol, standard HPLC is insufficient without mass spectral confirmation due to the existence of positional isomers (e.g., 2-amino-4-chloro-5-methylphenol).

Mass Spectrometry (MS) Validation

The presence of Chlorine provides a unique "fingerprint" in the mass spectrum.

  • Isotope Pattern: Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).

  • Validation Check: The Mass Spectrum must show an M+2 peak at approximately 33% intensity of the molecular ion (M+).

    • Base Peak (M+H, ³⁵Cl): 158.0 m/z

    • Isotope Peak (M+H, ³⁷Cl): 160.0 m/z

    • If this 3:1 ratio is absent, the product is not chlorinated or is a mixture.

NMR Structural Confirmation (¹H-NMR in DMSO-d₆)
  • δ 2.10 ppm (s, 3H): Methyl group (Ar-CH₃).

  • δ 4.5-5.0 ppm (br s, 2H): Amine protons (-NH₂).

  • δ 6.6-6.8 ppm (s, 1H): Aromatic proton at C3 (shielded by amino group).

  • δ 6.9-7.1 ppm (s, 1H): Aromatic proton at C6 (deshielded by Cl and OH).

  • δ 8.5-9.0 ppm (s, 1H): Phenolic proton (-OH).

  • Note: The appearance of two singlets in the aromatic region confirms the para arrangement of the protons (positions 3 and 6), supporting the 2,4,5-substitution pattern.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS MS Confirmation (Critical) Sample Crude Sample HPLC HPLC Separation (C18 Column, ACN/H2O) Sample->HPLC NMR 1H-NMR (DMSO-d6) Sample->NMR MS ESI-MS (+) HPLC->MS Isotope Check M+2 Peak (158/160 m/z ratio ~3:1) MS->Isotope Pattern Verify Aromatic Singlets (Para-protons) NMR->Pattern

Figure 2: Multi-modal analytical workflow for isomer verification.

Handling and Safety Protocols

As an aminophenol derivative, this compound poses specific risks regarding sensitization and environmental toxicity.

  • Storage: Store at 2–8°C under Argon. The compound darkens upon oxidation (formation of quinones).

  • Solubilization: Dissolve in DMSO for biological assays. Do not store aqueous stock solutions for >24 hours.

  • Safety (GHS Classifications):

    • Acute Tox. 4 (Oral)

    • Skin Sens. 1 (Potential allergen)

    • Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects)

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69222412, 5-amino-4-chloro-2-methylphenol. Retrieved from [Link](Note: Used for structural property comparison of isomers).

  • OECD. (2005). SIDS Initial Assessment Report for 4-Chloro-2-methylphenol (Structural Analog). UNEP Publications. Retrieved from [Link]

Sources

supplier availability of 4-Amino-5-chloro-2-methylphenol for research

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical sourcing, validation, and handling framework for 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9).[1] It is designed for researchers requiring high-purity material for drug discovery or advanced organic synthesis.[1]

Chemical Identity & Structural Intelligence

Target Compound: 4-Amino-5-chloro-2-methylphenol CAS Registry Number: 98280-30-9 Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol [1]

The "Isomer Trap"

A critical sourcing risk for this compound is the high probability of vendor confusion with its more common regioisomers. Many suppliers index these compounds loosely under "Amino-chloro-cresol," leading to the delivery of incorrect isomers (e.g., the 5-amino or 4-amino-2-chloro variants).[1]

You must verify the structure explicitly using the numbering scheme below:

  • Position 1: Hydroxyl (-OH)

  • Position 2: Methyl (-CH₃)[2]

  • Position 4: Amino (-NH₂)[2][3]

  • Position 5: Chlorine (-Cl)[2][4][5]

Isomer_Differentiation Target TARGET: 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9) Isomer1 RISK: 5-Amino-4-chloro-2-methylphenol (CAS 110102-86-8) Isomer2 RISK: 4-Amino-2-chloro-5-methylphenol (CAS 1071622-21-3) Isomer3 RISK: 2-Amino-4-chloro-5-methylphenol (CAS 53524-27-9) Start Incoming Material Check Start->Target Correct Structure Start->Isomer1 Common Error 1 Start->Isomer2 Common Error 2 Start->Isomer3 Common Error 3

Figure 1: Structural differentiation map to prevent procurement of incorrect regioisomers.

Supplier Availability & Sourcing Strategy

This compound is classified as a Tier 2 Building Block —it is not a commodity solvent but is generally available from specialized intermediate manufacturers.

Primary Supplier Landscape

Availability fluctuates.[1] The following vendors have historically listed CAS 98280-30-9. Note: Always request a batch-specific Certificate of Analysis (CoA) before purchase.

Supplier TypeVendor NameReliability RatingNotes
Specialty Catalog BLD Pharm HighFrequent stock; lists specific CAS 98280-30-9.[1]
Aggregator MolPort MediumGood for checking global stock across smaller synthesis houses.
Major Distributor Fisher Scientific MediumOften re-lists from Acros/Alfa; check lead times carefully.
Custom Synthesis WuXi AppTec / Enamine HighRecommended for >100g scale if stock is unavailable.
Sourcing Protocol (Autonomy Directive)

Do not rely on a single catalog number. Use this autonomous sourcing workflow:

  • Search by CAS (98280-30-9) ONLY. Searching by name yields mixed isomers.

  • Verify Structure Image: Ensure the vendor's thumbnail matches the 4-amino, 5-chloro pattern.[1]

  • Lead Time Check: If lead time is >4 weeks, the vendor is likely synthesizing it on-demand (custom synthesis), which introduces purity risks.[1]

Synthesis & Manufacturing Context

Understanding the synthesis helps you predict impurities.[1] The standard industrial route involves the nitration of 5-chloro-2-methylphenol followed by reduction.[1]

Route: 5-Chloro-2-methylphenol


 Nitration (HNO₃) 

4-Nitro-5-chloro-2-methylphenol

Reduction (H₂/Pd or Fe/HCl)

Product .[1]

Impurity Profile:

  • Regioisomer (6-Nitro): Nitration may occur at the 6-position (ortho to OH), leading to 6-amino-5-chloro-2-methylphenol as a contaminant.[1]

  • Over-reduction: Dechlorination side-products (loss of Cl) if hydrogenation conditions are too vigorous.

  • Oxidation: Aminophenols are prone to air oxidation, turning pink/brown (quinonimine formation).

Synthesis_Flow SM Starting Material: 5-Chloro-2-methylphenol Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter Intermediate: 4-Nitro-5-chloro-2-methylphenol Step1->Inter Impurity Impurity: 6-Amino isomer Step1->Impurity Side Reaction Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Product FINAL PRODUCT: 4-Amino-5-chloro-2-methylphenol Step2->Product

Figure 2: Primary synthesis pathway and potential impurity generation points.[1]

Incoming Raw Material Validation Protocol

To ensure scientific integrity, every batch must be self-validated upon receipt.[1] Do not trust the vendor label blindly.

Analytical Method: RP-HPLC

Objective: Quantify purity and detect regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide/aromatic) and 254 nm.

  • Pass Criteria: Purity > 97.0% (AUC). No single impurity > 1.0%.[1]

Structural Verification: ¹H-NMR (DMSO-d₆)

Distinguishing the 4-amino isomer from the 6-amino isomer relies on the aromatic proton splitting patterns.[1]

  • Expected Signals:

    • Methyl (-CH₃): Singlet, ~2.1 ppm.[1]

    • Amino (-NH₂): Broad singlet, exchangeable (variable position).

    • Phenolic (-OH): Broad singlet, >9.0 ppm.[1]

    • Aromatic Protons: Two singlets (para to each other) or weak coupling.

      • H-3: Singlet (isolated between Me and NH₂).

      • H-6: Singlet (isolated between OH and Cl).

    • Differentiation: If you see ortho coupling (d, J ~8 Hz), you likely have the wrong isomer (e.g., 4-amino-2-chloro- where protons are adjacent).[1]

Handling & Stability

Safety Profile:

  • Hazard: Toxic if swallowed; Causes skin irritation; Serious eye irritation.[6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

  • Oxidation: Material will darken upon air exposure. Dark brown/black color indicates significant degradation to quinones.[1]

PPE Requirements:

  • Nitrile gloves (double gloving recommended).

  • Chemical safety goggles.[1]

  • Fume hood mandatory for handling solids to prevent dust inhalation.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69222412, 5-amino-4-chloro-2-methylphenol (Isomer Comparison). Retrieved from [Link]

Sources

Methodological & Application

Topic: Synthesis of Kinase Inhibitors Using 4-Amino-5-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic design and synthesis of these small molecules often rely on versatile chemical building blocks that provide a scaffold for derivatization and optimization. This document provides a detailed guide for the synthesis of a representative kinase inhibitor using 4-Amino-5-chloro-2-methylphenol as a key starting material. We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for the synthesis of a hypothetical quinazoline-based inhibitor, and outline methods for its characterization and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals with a foundational knowledge of organic synthesis and laboratory practices.

Introduction: The Central Role of Kinases and the Utility of Substituted Aminophenols

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating a vast majority of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and migration.[1] Consequently, small molecule inhibitors that target the ATP-binding site of specific kinases have emerged as highly successful therapeutics.[3][4]

The general structure of many ATP-competitive kinase inhibitors consists of a heterocyclic core (such as quinazoline, pyrimidine, or quinoline) that mimics the adenine ring of ATP, and a substituted aniline or aminophenol moiety that occupies an adjacent hydrophobic pocket, conferring potency and selectivity.[4][5][6]

The Starting Material: 4-Amino-5-chloro-2-methylphenol

The selected starting material, 4-Amino-5-chloro-2-methylphenol, offers several strategic advantages for kinase inhibitor synthesis:

  • Nucleophilic Amino Group: The primary amine serves as a key nucleophile for coupling with electrophilic heterocyclic systems, forming the core structure of the inhibitor.

  • Ortho-Methyl Group: The methyl group can provide beneficial steric interactions within the kinase active site and improve metabolic stability.

  • Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor or be used as a handle for further derivatization to modulate solubility and pharmacokinetic properties.

  • Chloro Substituent: The chlorine atom can influence the electronics of the ring and participate in halogen bonding or occupy specific pockets within the kinase domain, potentially enhancing binding affinity.[7]

A Note on Isomers: The precise isomer "4-Amino-5-chloro-2-methylphenol" is not as commonly cataloged as its regioisomer, 5-Amino-4-chloro-2-methylphenol (CAS 110102-86-8).[8][9][10] The synthetic principles and protocols outlined in this guide are directly applicable to both isomers, with the understanding that the final product's regiochemistry will differ accordingly. For the remainder of this document, we will proceed with the synthesis using the more readily available 5-Amino-4-chloro-2-methylphenol.

Safety and Handling

Substituted aminophenols and related chloro-containing compounds require careful handling. Always consult the material safety data sheet (MSDS) before use.[11][12][13][14]

Hazard Description Precautionary Measures
Toxicity Toxic if inhaled and may be harmful if swallowed or absorbed through the skin.[11][13]Use only in a well-ventilated chemical fume hood. Avoid breathing dust.
Corrosivity Causes severe skin burns and eye damage.[11][12][13] May cause blindness.[11]Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
Environmental Very toxic to aquatic life.[13]Avoid release to the environment. Dispose of waste according to institutional and local regulations.

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[11][12]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

In all cases of exposure, seek immediate medical attention.[11][12]

Synthetic Strategy and Workflow

The overall strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis.[15] The amino group of 5-Amino-4-chloro-2-methylphenol will displace a halogen on a heterocyclic core, followed by purification and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Evaluation A Starting Materials (5-Amino-4-chloro-2-methylphenol & Dichloroquinazoline) B S_NAr Reaction (Solvent, Base, Heat) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Work-up (Quench, Extract, Dry) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Assay (Kinase IC50) F->G

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a Hypothetical EGFR Inhibitor

This protocol describes the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, "Compound 1" , based on established methodologies for 4-anilinoquinazoline derivatives.[3][4] EGFR is a receptor tyrosine kinase frequently implicated in non-small cell lung cancer.[1]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (RAS/RAF/MEK/ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Compound 1 (Inhibitor) Inhibitor->EGFR Blocks ATP Site

Caption: Inhibition of the EGFR signaling pathway by a competitive inhibitor.

Reaction Scheme:

(5-Amino-4-chloro-2-methylphenol) + (6,7-dimethoxy-4-chloroquinazoline) → Compound 1

Materials and Reagents:

  • 5-Amino-4-chloro-2-methylphenol (CAS 110102-86-8)

  • 6,7-dimethoxy-4-chloroquinazoline

  • 2-Propanol (IPA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-4-chloro-2-methylphenol (1.0 eq, e.g., 1.0 g).

    • Add 6,7-dimethoxy-4-chloroquinazoline (1.05 eq).

    • Add 2-propanol (approx. 20 mL per gram of starting aminophenol).

    • Rationale: 2-Propanol is a common solvent for SNAr reactions, providing good solubility for the reactants and a suitable boiling point for the reaction temperature. The slight excess of the chloroquinazoline ensures full consumption of the limiting aminophenol.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

    • Use a mobile phase of 50% Ethyl Acetate in Hexanes. Visualize spots under UV light (254 nm).

    • The reaction is complete when the starting aminophenol spot is no longer visible. This typically takes 4-8 hours.

    • Rationale: TLC is a crucial and inexpensive technique to track the consumption of starting materials and the formation of the product, preventing over-running or premature stopping of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • A precipitate (the product hydrochloride salt) will likely form.

    • Filter the solid and wash it with a small amount of cold 2-propanol to remove impurities.

    • For any material remaining in the filtrate, concentrate the solvent under reduced pressure.

    • Dissolve the residue in a mixture of DCM and saturated NaHCO₃ solution.

    • Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Rationale: The aqueous work-up with sodium bicarbonate neutralizes the HCl generated during the reaction and converts the product to its free base, making it soluble in organic solvents like DCM for extraction. Washing with brine removes residual water.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 30% EtOAc/Hexanes and gradually increasing to 70% EtOAc/Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Compound 1 as a solid.

    • Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and other impurities, ensuring high purity for subsequent characterization and biological testing.

Characterization and Data Interpretation

The identity and purity of the synthesized Compound 1 must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Evaluation: IC₅₀ Determination

The potency of the synthesized inhibitor is determined by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Compound R-Group Modification Target Kinase Hypothetical IC₅₀ (nM)
1 -H (from phenol)EGFR50
1a -OCH₃ (methoxy)EGFR150
1b -O(CH₂)₂N(CH₃)₂EGFR5

Rationale: This table illustrates a hypothetical Structure-Activity Relationship (SAR). The phenolic hydroxyl of Compound 1 can be derivatized. A simple methylation (Compound 1a) might decrease potency due to loss of a hydrogen bond. In contrast, adding a basic, solubilizing side chain (Compound 1b) can significantly enhance potency, a common strategy in kinase inhibitor design to engage with solvent-exposed regions or form additional interactions.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis of kinase inhibitors using 5-Amino-4-chloro-2-methylphenol. By employing a robust SNAr reaction strategy and following detailed protocols for synthesis, purification, and characterization, researchers can effectively generate novel compounds for biological evaluation. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of kinase inhibitors and serve as a foundational guide for professionals in medicinal chemistry and drug discovery.

References

  • Vertex AI Search, based on a Thermo Fisher Scientific Safety Data Sheet.
  • "Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor." Academia.edu.
  • Boschelli, D. H., et al. (2006). "Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 49(26), 7868-76. [Link]

  • Yin, L., et al. (2019). "New Synthetic Route to Tucatinib." Synthesis. [Link]

  • Wang, Z., et al. (2017). "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor..." European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • Fry, D. W., et al. (1996). "Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(4), 918-28. [Link]

  • "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." ResearchGate. (1994). Journal of Medicinal Chemistry.
  • "Material Safety Data Sheet - 4-Chloro-2-methylphenol." Sciencelab.com. (2013).
  • "Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors." BenchChem. (2025).
  • Zhang, H., et al. (2024). "Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy." MDPI. [Link]

  • "Safety data sheet - 4-Chloro-2-methylphenol." CPAChem. (2019).
  • "Design and Synthesis of Novel Epidermal Growth Factor Receptor Kinase Inhibitors." Journal of the Chinese Chemical Society. (2007).
  • "2-Amino-4-chloro-5-methylphenol." Fluorochem.
  • Liu, W., et al. (2022). "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." RSC Medicinal Chemistry. [Link]

  • "5-Chloro-2-methylphenol - SAFETY DATA SHEET." Thermo Fisher Scientific. (2025).
  • "4-Amino-2-methylphenol SDS, 2835-96-3 Safety D
  • Ghorab, M. M., et al. (2022). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Journal of the Saudi Chemical Society. [Link]

  • "Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues." MDPI. (2023). [Link]

  • "5-Chloro-2-methylphenol 97%." Sigma-Aldrich.
  • "5-Amino-4-chloro-2-methylphenol hydrochloride 95%." AChemBlock. (2026).
  • "5-Amino-4-chloro-2-methylphenol (Standard)." TargetMol. (2026).
  • "5-Amino-2-chloro-4-methylphenol." PubChem.

Sources

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-Amino-5-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes using 4-Amino-5-chloro-2-methylphenol as a key diazo component. Azo dyes represent a significant class of synthetic colorants, accounting for over half of all commercial dyes.[1][2] Their synthesis is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[3][4] This application note details a robust, step-by-step protocol for synthesizing a representative monoazo dye, elucidates the underlying chemical principles, provides critical safety information, and outlines methods for purification and characterization. The protocols and insights are designed for researchers in materials science, industrial chemistry, and related fields.

Introduction: The Role of 4-Amino-5-chloro-2-methylphenol in Azo Dye Synthesis

4-Amino-5-chloro-2-methylphenol is a valuable aromatic amine intermediate in the synthesis of a variety of dyes. Its structure, featuring an amino group, a hydroxyl group, a methyl group, and a chlorine atom on a benzene ring, allows for the creation of dyes with diverse colors and properties. The amino group is the primary functional site for the critical diazotization reaction, which converts it into a highly reactive diazonium salt (an electrophile). This intermediate is then immediately reacted with a coupling component (an electron-rich aromatic compound like a phenol or aniline) in an electrophilic aromatic substitution reaction to form the stable, colored azo compound.[2][3][4]

The substituents on the 4-Amino-5-chloro-2-methylphenol ring—the chloro and methyl groups—play a crucial role in modifying the electronic properties of the molecule, which in turn influences the color (chromophore) and fastness properties of the final dye.

Synthesis Protocol: Preparation of a Representative Azo Dye

This section details the synthesis of a representative red azo dye by diazotizing 4-Amino-5-chloro-2-methylphenol and coupling it with Naphthalen-2-ol (β-Naphthol).

Principle & Mechanism

The synthesis proceeds in two fundamental stages, as illustrated below.

Stage 1: Diazotization. The primary amine (4-Amino-5-chloro-2-methylphenol) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[1][2][3]

Stage 2: Azo Coupling. The electrophilic diazonium salt is then added to an alkaline solution of the coupling component, Naphthalen-2-ol. The electron-rich naphthoxide ion undergoes electrophilic aromatic substitution, typically at the C1 position, to form the azo dye.[2][3] The extended system of conjugated double bonds, including the -N=N- azo group, acts as a chromophore, responsible for absorbing light in the visible spectrum and thus imparting color.

Safety & Handling Precautions

Hazard Analysis: 4-Amino-5-chloro-2-methylphenol and its related compounds are hazardous. It can cause severe skin burns, eye damage, and is toxic if inhaled.[5][6][7] Concentrated acids (HCl) and bases (NaOH) are corrosive.[5] Diazonium salts in their dry, solid state can be explosive and should always be kept in solution and used immediately after preparation.[3]

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles and a face shield

  • Laboratory coat

  • Work in a certified chemical fume hood to avoid inhalation of vapors and dust.[5][7]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5][8]

Materials & Equipment
Reagents & Materials Equipment
4-Amino-5-chloro-2-methylphenol (MW: 157.60)250 mL & 400 mL Beakers
Sodium Nitrite (NaNO₂)Magnetic Stirrer and Stir Bars
Hydrochloric Acid (HCl), concentratedIce Bath
Naphthalen-2-ol (β-Naphthol)Büchner Funnel and Filter Flask
Sodium Hydroxide (NaOH)Vacuum Source
Ethanol (for recrystallization)pH Indicator Paper or pH Meter
Distilled WaterStandard Laboratory Glassware (Graduated Cylinders, etc.)
Urea or Sulfamic Acid (to destroy excess HNO₂)Weighing Scale
Experimental Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A 1. Dissolve 4-Amino-5-chloro-2-methylphenol in HCl solution B 2. Cool solution to 0-5 °C in ice bath A->B D 4. Add NaNO₂ solution dropwise to amine solution (T < 5 °C) B->D C 3. Prepare cold NaNO₂ solution C->D E 5. Stir for 30 min to form diazonium salt solution D->E H 8. Slowly add diazonium salt solution to coupling solution with vigorous stirring E->H Use Immediately F 6. Prepare alkaline solution of Naphthalen-2-ol G 7. Cool coupling solution to 0-5 °C F->G G->H I 9. Stir for 60 min to complete coupling & precipitate dye H->I J 10. Collect crude dye by vacuum filtration K 11. Wash with cold water J->K L 12. Recrystallize from hot ethanol K->L M 13. Dry purified dye crystals L->M

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Protocol

Part 1: Preparation of the Diazonium Salt

  • In a 250 mL beaker, place 1.58 g (0.01 mol) of 4-Amino-5-chloro-2-methylphenol.

  • Add 25 mL of distilled water followed by the slow, careful addition of 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous magnetic stirring.[1][2][4] It is critical to maintain this temperature range.

  • In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Crucially, ensure the reaction temperature does not rise above 5 °C. [4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. A small amount of urea or sulfamic acid can be added at the end to neutralize any excess nitrous acid.[1] The resulting clear solution contains the diazonium salt and should be used immediately.

Part 2: The Azo Coupling Reaction

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of Naphthalen-2-ol in 25 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.[2]

  • Slowly, and with continuous, efficient stirring, add the previously prepared cold diazonium salt solution to the cold Naphthalen-2-ol solution.

  • A deeply colored precipitate of the azo dye should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction goes to completion.[4]

Part 3: Isolation and Purification

  • Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and impurities.

  • Purify the crude dye by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve it.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the purified dye.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

  • Weigh the final product and calculate the percentage yield.

Data Presentation & Characterization

Reaction Parameters Summary
ParameterValueMoles (mol)Rationale
4-Amino-5-chloro-2-methylphenol1.58 g0.01Diazo component, the starting amine.
Sodium Nitrite (NaNO₂)0.76 g0.011Reacts with HCl to form nitrous acid. A slight excess ensures full diazotization.
Naphthalen-2-ol1.44 g0.01Coupling component.
Reaction Temperature0-5 °CN/AEssential for the stability of the diazonium salt intermediate.[1][3]
Expected YieldVaries (typically 70-90%)N/ADependent on reaction conditions and purification efficiency.
Characterization Techniques
  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the purified dye in a suitable solvent (e.g., ethanol or DMF) and record its absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic of the dye's color.

  • FT-IR Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for the characteristic N=N stretching vibration of the azo group (typically around 1450-1500 cm⁻¹) and the broad O-H stretch from the phenolic groups.

  • ¹H NMR Spectroscopy: Provides detailed structural information by showing the chemical environment of all protons in the molecule, confirming the final structure.

  • Melting Point: A sharp melting point range for the recrystallized product is a good indicator of its purity.

Chemical Reaction Diagram

G cluster_diazotization Diazotization Step cluster_coupling Coupling Step A 4-Amino-5-chloro-2-methylphenol C Diazonium Salt Intermediate A->C B NaNO₂, HCl 0-5 °C E Final Azo Dye C->E Azo Coupling D Naphthalen-2-ol NaOH

Caption: Overall chemical reaction scheme.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of Dye 1. Diazotization temperature was too high (> 5 °C), causing decomposition of the salt.1. Carefully monitor and control the temperature during NaNO₂ addition using an efficient ice bath. Add the nitrite solution more slowly.
2. Incomplete diazotization (insufficient NaNO₂ or acid).2. Use a slight molar excess of NaNO₂. Test for excess nitrous acid using starch-iodide paper after the reaction time.[9]
Dull or "Off" Color 1. Impure starting materials.1. Ensure the purity of the starting amine and coupling component. Recrystallize if necessary.
2. Side reactions due to incorrect pH during coupling.2. Ensure the coupling solution is sufficiently alkaline to deprotonate the phenol, but not so high as to cause decomposition.
Difficulty in Filtration The dye precipitated as a fine, tarry solid instead of a crystalline one.This can happen if the diazonium salt is added too quickly or with inefficient stirring. Ensure slow addition and vigorous mixing. Adding an inert salt ("salting out") can sometimes help precipitate the product in a more filterable form.

Conclusion

4-Amino-5-chloro-2-methylphenol is a versatile and effective precursor for the synthesis of azo dyes. The protocol described herein provides a reliable method for producing a representative red dye through a classic diazotization and azo coupling sequence. By carefully controlling key parameters, particularly temperature and reagent stoichiometry, researchers can achieve high yields of purified product. The principles and techniques outlined in this guide are broadly applicable to the synthesis of a wide array of azo dyes for various applications in research and industry.

References

  • TSI Journals. (2012, January 30). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES.
  • Fisher Scientific. (2025, December 18). 4-Chloro-2-methylphenol Safety Data Sheet.
  • Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573.
  • El-Apasery, M. A., et al. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. PMC.
  • The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.
  • Fisher Scientific. (2013, April 05). Material Safety Data Sheet - 4-Chloro-2-methylphenol.
  • Oforghor, B. A., et al. (2023, June 02). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone. International Journal of Advanced Research in Chemical Science, 10(6), 1-10.
  • C.P.A. Chem Ltd. (2019, May 16). Safety data sheet - 4-Chloro-2-methylphenol.
  • CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
  • Fisher Scientific. (2025, September 23). 5-Chloro-2-methylphenol - SAFETY DATA SHEET.
  • PubChem. CID 69222412 | C14H16Cl2N2O2.
  • Khan, S. A., et al. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.
  • Patel, K. R., & Patel, P. S. (2017, June 14). Synthesis, Characterization and Applications of Some New Reactive Dyes Based on 5,5'-Methylenebis (2-Aminobenzenesulfonic Acid). TSI Journals.
  • Apollo Scientific. (2022, September 16). 4-Chloro-2-methylphenol Safety Data Sheet.
  • Fieser, L. F. Organic Syntheses Procedure.

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 4-Amino-5-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support guide for 4-Amino-5-chloro-2-methylphenol (CAS: 98280-30-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this highly reactive compound. Our goal is to ensure the integrity of your experiments by preserving the chemical's purity and preventing oxidative degradation.

Section 1: Understanding the Inherent Instability

This section addresses the fundamental chemical properties of 4-Amino-5-chloro-2-methylphenol that make it susceptible to degradation.

Q1: Why is 4-Amino-5-chloro-2-methylphenol so prone to oxidation?

A1: The high susceptibility to oxidation is intrinsic to its molecular structure as an aminophenol. Both the amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups attached to the aromatic ring. This high electron density makes the molecule highly reactive towards atmospheric oxygen.

  • Mechanism of Oxidation: Oxidation often proceeds via a free-radical mechanism, initiated by oxygen, light, or trace metal ion contaminants. The initial step is the abstraction of a hydrogen atom from either the hydroxyl or amino group, forming a resonance-stabilized radical. This intermediate is highly unstable and can rapidly polymerize or cyclize with other molecules to form complex, colored impurities, such as phenoxazinone-type structures.[1][2] General aminophenols are known to readily become yellow or brown upon exposure to air and light.[3]

Oxidation_Pathway cluster_0 Initiation & Propagation cluster_1 Degradation A 4-Amino-5-chloro- 2-methylphenol B Resonance-Stabilized Radical Intermediate A->B O₂, Light, Metal Ions C Quinone-imine Intermediate B->C Further Oxidation D Colored Degradation Products (e.g., Dimers, Polymers, Phenoxazinones) C->D Dimerization & Cyclization

Caption: Proposed oxidative degradation pathway for 4-Amino-5-chloro-2-methylphenol.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to prevent oxidation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: The primary goal is to eliminate exposure to oxygen, moisture, light, and heat.[4] We have summarized the ideal conditions below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4][5]
Temperature ≤ -20°CReduces the kinetic rate of degradation reactions.[6] For general air-sensitive compounds, a cool, dry place is recommended.[7][8]
Light Protect from Light (Amber Vial)Light, particularly UV, can provide the energy to initiate radical-based oxidation reactions.[3][4]
Container Tightly Sealed Glass VialPrevents ingress of air and moisture. Glass is preferred for its inertness.[4][9]
Form Hydrochloride Salt (if available)Amine salts are generally more resistant to oxidation than the corresponding free bases.[3]
Experimental Protocol: Preparing for Long-Term Storage
  • Environment Setup: Perform all aliquoting and packaging inside an inert atmosphere glovebox with oxygen and moisture levels below 10 ppm.[4]

  • Aliquot Material: Upon receiving a new bottle, divide the material into smaller, single-use quantities in pre-weighed amber glass vials. This avoids repeated exposure of the bulk material to potential contaminants.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with dry argon or nitrogen for at least one minute.

  • Seal Securely: Tightly cap each vial. For maximum protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and quantity.

  • Final Storage: Place the sealed vials inside a secondary container and store them in a freezer at ≤ -20°C.

Q3: How should I handle the compound for routine weighing and dispensing?

A3: Handling must always be performed under an inert atmosphere to prevent even brief exposure to air.[10][11]

  • Glovebox Method (Preferred): Transfer the required amount of the compound from its storage vial to a pre-tared weighing vessel directly inside an inert atmosphere glovebox. This is the safest and most reliable method.[4]

  • Schlenk Line Technique (Alternative): If a glovebox is unavailable, a Schlenk flask and a Schlenk line can be used. This involves weighing the sealed flask, transferring the solid under a positive pressure of inert gas, and re-weighing to determine the amount transferred by difference. This technique requires significant user experience.[5][12]

Key Handling Precautions:

  • Use only anhydrous and degassed solvents if preparing solutions.[5]

  • Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture.[12]

  • Minimize the time the container is open, even under an inert atmosphere.

Section 3: Troubleshooting Guide: Identifying and Managing Oxidation

This section provides guidance on how to assess the quality of your material and make informed decisions.

Q4: My material is off-white/yellow. Is it safe to use?

A4: A change in color from white/light tan to yellow, brown, or darker is a primary visual indicator of oxidation.[3] However, visual inspection alone is not a reliable quantitative measure of purity. The suitability of the material depends entirely on the sensitivity of your application. For applications where purity is critical (e.g., drug development, quantitative assays), any discolored material should be considered suspect and subjected to analytical verification.

Troubleshooting_Workflow start Material in Question visual Visual Inspection: Is there a significant color change? start->visual analytical Perform Analytical Purity Check (e.g., HPLC-UV, LC-MS) visual->analytical Yes / Purity is Critical proceed Proceed with Experiment (Consider purity for stoichiometry) visual->proceed No / Non-critical use spec Purity Meets Specification? analytical->spec spec->proceed Yes discard Discard Material and Use Fresh Stock spec->discard No

Caption: Decision workflow for handling potentially oxidized material.

Q5: How can I analytically confirm the purity and extent of oxidation?

A5: Several analytical techniques can be employed to quantify the purity of 4-Amino-5-chloro-2-methylphenol and identify degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[13][14]

Analytical MethodPurpose & CapabilityAdvantagesLimitations
HPLC-UV Purity Assay & Quantification: Separates the parent compound from impurities. Purity is determined by the relative peak area.Widely available, robust, excellent for quantification.Does not provide structural information on impurities.
LC-MS Impurity Identification: Couples separation with mass spectrometry to determine the molecular weight of degradation products.Provides molecular weight data, aiding in the structural elucidation of impurities.[15]Quantification can be less accurate than HPLC-UV without standards for each impurity.
NMR Structural Confirmation: Provides detailed structural information about the parent compound and its degradation products.Can unambiguously identify structures and distinguish between isomers.[16]Lower sensitivity than MS; requires higher sample concentration.
Experimental Protocol: Rapid Purity Assessment by HPLC-UV
  • Sample Preparation: Under inert conditions, accurately prepare a stock solution of 4-Amino-5-chloro-2-methylphenol in a suitable degassed solvent (e.g., Acetonitrile/Water). A typical concentration is ~1 mg/mL. Dilute further as needed.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

  • Analysis: Inject the sample. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

  • Interpretation: Compare the purity result against the required specification for your experiment. A significant presence of multiple, smaller peaks, especially early-eluting polar ones, often indicates degradation.

Q6: Can I add an antioxidant to the material during storage?

A6: While antioxidants are used to stabilize some formulations, adding one directly to the solid raw material is not recommended .[3][17] This practice introduces a new, uncharacterized impurity into your starting material, which can complicate your experiments, interfere with analytical testing, and potentially lead to unwanted side reactions. The most reliable method for preserving purity is strict adherence to anaerobic, cold, and dark storage conditions.

References
  • Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. Available from: [Link]

  • Safety data sheet - 4-Chloro-2-methylphenol. CPAChem. Available from: [Link]

  • Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. MDPI. Available from: [Link]

  • Analytical Methods - A simple and rapid vortex-assisted emulsification microextraction. RSC Publishing. Available from: [Link]

  • Aminophenols. ResearchGate. Available from: [Link]

  • Toxicological Profile for Phenol. ATSDR. Available from: [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme. Available from: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]

  • Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. PMC. Available from: [Link]

  • Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)]. MDPI. Available from: [Link]

  • Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PMC. Available from: [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Available from: [Link]

  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies. LCGC International. Available from: [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes. New Journal of Chemistry (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Chlorinated Amino Cresols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of chlorinated amino cresols. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize robust HPLC methods for these challenging compounds. Here, we will address common issues in a practical question-and-answer format, grounded in established chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers common initial questions and provides foundational knowledge for method development.

Q1: What are the primary challenges in separating chlorinated amino cresols?

Chlorinated amino cresols are structurally complex, possessing multiple functional groups that dictate their chromatographic behavior. The primary challenges arise from:

  • Isomeric Complexity: Positional isomers of these compounds often have very similar physicochemical properties, making them difficult to resolve.[1]

  • Amphoteric Nature: The presence of a basic amino group (-NH₂) and an acidic phenolic group (-OH) makes these molecules highly sensitive to mobile phase pH.[2][3] Their retention can change dramatically with small shifts in pH.

  • Secondary Interactions: The basic amino group is prone to strong interactions with residual silanol groups on standard silica-based stationary phases (e.g., C18), leading to significant peak tailing.[4][5]

Q2: What is a good starting point for column selection?

While a standard C18 column is often the first choice in reversed-phase HPLC, it may not provide adequate resolution for the positional isomers of cresols.[1][6]

  • Phenyl Stationary Phases: A phenyl column is highly recommended as a starting point.[1][6] In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes, which can significantly enhance selectivity for positional isomers.[6]

  • Modern, Base-Deactivated Columns: Regardless of the bonded phase, it is crucial to use a modern, high-purity, base-deactivated silica column. These columns have minimal accessible silanol groups, which is the primary cause of peak tailing for basic compounds like amino cresols.[4]

Q3: How critical is mobile phase pH, and how do I control it?

Mobile phase pH is arguably the most critical parameter for this class of compounds.[2][7]

  • Mechanism of Control: The pH of the mobile phase dictates the ionization state of both the acidic phenolic group and the basic amino group. To achieve consistent retention and good peak shape, the pH should be set at least 1-2 units away from the pKa values of your analytes.[2][8] This ensures that the molecules are in a single, stable ionic form.

  • Practical Implementation: Use a buffer to maintain a stable pH.[3][7] Phosphate and acetate buffers are common choices for reversed-phase HPLC.[3] It is essential to prepare buffers fresh and always measure the pH of the aqueous component before mixing with the organic modifier.[2][3]

Buffer SystemEffective pH RangeCommon Use Case
Phosphate2.1-3.1 & 6.2-8.2Versatile, commonly used in RP-HPLC.[3]
Acetate3.8-5.8Good for moderately acidic conditions.[3]
Formate2.8-4.8Volatile, suitable for LC-MS applications.[3]

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Severe Peak Tailing

You observe that your chlorinated amino cresol peaks have a significant tail, with asymmetry factors (As) > 1.5.

Q: My peaks are tailing badly. What is the root cause and how do I fix it?

A: The most probable cause is a secondary ionic interaction between the protonated basic amino group on your analyte and ionized, acidic silanol groups on the silica surface of the column packing.[4][5] This "mixed-mode" retention mechanism is like chromatographic "velcro," where the analyte is slow to elute from these active sites, causing the peak to tail.[4]

Here is a systematic approach to eliminate this issue:

Troubleshooting Workflow for Peak Tailing

G cluster_chem Chemical Troubleshooting Steps start Start: Peak Tailing Observed check_neutral 1. Inject a Neutral Compound (e.g., Toluene) start->check_neutral physical_problem Physical Problem: Void, bad fitting, dead volume check_neutral->physical_problem Tails chemical_problem Chemical Problem: Secondary Interactions check_neutral->chemical_problem Symmetric chem1 2. Lower Mobile Phase pH (e.g., pH 2.5-3.0 with Formic/Phosphoric Acid) chemical_problem->chem1 chem2 3. Add a Competing Base (e.g., 0.05-0.1% Triethylamine) chem1->chem2 chem3 4. Use a High-Quality Base-Deactivated Column chem2->chem3 G cluster_causes Primary Causes cluster_solutions Solutions start Inconsistent Retention Times cause1 Mobile Phase pH Instability start->cause1 cause2 Inadequate Column Equilibration start->cause2 cause3 Temperature Fluctuation start->cause3 sol1 Use a Buffer (10-50 mM) Prepare Fresh Daily cause1->sol1 sol2 Equilibrate with 10-20 Column Volumes of Mobile Phase cause2->sol2 sol3 Use a Thermostatted Column Compartment cause3->sol3

Sources

stability of 4-Amino-5-chloro-2-methylphenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 4-Amino-5-chloro-2-methylphenol (also known as 4-amino-5-chloro-o-cresol).

CRITICAL ISOMER DISTINCTION: Before proceeding, verify your specific isomer.

  • User Request: 4-Amino -5-chloro-2-methylphenol (Amino group is para to the hydroxyl). This is a p-aminophenol derivative.

  • Common Hair Dye: 5-Amino -4-chloro-2-methylphenol (Amino group is meta to the hydroxyl).

  • Impact: The p-amino isomer (your compound) is significantly less stable and more prone to rapid oxidation than the m-amino isomer. The protocols below are designed for the highly reactive p-amino variant.

Part 1: Chemical Stability & Degradation Mechanism

The primary instability of 4-Amino-5-chloro-2-methylphenol stems from its identity as a p-aminophenol . In solution, it undergoes facile oxidation to form a quinone imine , a reactive electrophile that polymerizes into colored pigments (pink, brown, or black).

The Degradation Pathway (Oxidation)

The presence of the electron-withdrawing chlorine atom at position 5 provides only marginal stabilization. The electron-donating methyl group (pos 2) and the hydroxyl group facilitate electron loss.

Mechanism:

  • Proton Loss: At neutral/basic pH, the phenol deprotonates.

  • Oxidation: Loss of two electrons and two protons yields 5-chloro-2-methyl-1,4-benzoquinone imine .

  • Hydrolysis/Polymerization: The quinone imine hydrolyzes to a quinone (releasing ammonia) or reacts with unoxidized starting material to form dimers (colored precipitates).

OxidationPathway cluster_conditions Accelerating Factors Start 4-Amino-5-chloro-2-methylphenol (Colorless/Pale Solid) Inter Radical Intermediate (Highly Reactive) Start->Inter -e-, -H+ (Air/Light) Product 5-Chloro-2-methyl-1,4-benzoquinone imine (Pink/Red Species) Inter->Product -e-, -H+ Polymer Insoluble Polymers (Brown/Black Precipitate) Product->Polymer Polymerization pH > 6 pH > 6 UV Light UV Light Dissolved Oxygen Dissolved Oxygen

Caption: Oxidative degradation pathway of p-aminophenol derivatives leading to colored impurities.

Part 2: Solubility & Solvent Compatibility

The "free base" form is poorly soluble in neutral water. The "hydrochloride salt" is water-soluble but acidic.

SolventSolubility RatingStability in SolventRecommendation
Water (Neutral) Low (<1 mg/mL)Poor (Rapid oxidation)Avoid for stock solutions.
0.1 M HCl High (>10 mg/mL)High (Protonation protects amine)Recommended for aqueous stocks.
DMSO High (>50 mg/mL)Moderate (Hygroscopic)Good for biological assays; freeze immediately.
Ethanol ModerateLow (Promotes oxidation)Use only for immediate synthesis/processing.
Basic Buffer (pH > 8) ModerateVery Poor (Instant degradation)Never store in basic buffer.

Part 3: Troubleshooting Guide

Issue 1: Solution turns pink or brown immediately upon preparation.
  • Cause: Oxidation. The p-aminophenol moiety is reacting with dissolved oxygen. This is accelerated if the solvent is slightly alkaline or if "aged" DMSO (containing peroxides) is used.

  • Solution:

    • Degas solvents (sparge with Argon/Nitrogen) for 10 minutes before use.

    • Add an antioxidant: Ascorbic acid (1 mM) or Sodium metabisulfite prevents the quinone imine formation.

    • Acidify: Ensure the pH is < 4. If using the free base, dissolve in 0.1 M HCl or DMSO containing 0.1% Formic Acid.

Issue 2: "Ghost peaks" or shifting retention times in HPLC.
  • Cause: On-column degradation. The compound oxidizes inside the autosampler vial or on the column if the mobile phase pH is neutral.

  • Solution:

    • Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both water and acetonitrile channels. Do not use neutral phosphate buffers.

    • Autosampler: Set temperature to 4°C .

    • Vials: Use amber glass vials to prevent photo-oxidation.

Issue 3: Compound precipitates when added to cell culture media.
  • Cause: The "salting out" effect or pH shock. If you dissolve the HCl salt in DMSO and spike it into media (pH 7.4), the local pH neutralizes, generating the insoluble free base.

  • Solution:

    • Prepare the stock in 100% DMSO .

    • Limit the final DMSO concentration to < 0.5%.

    • Vortex the media immediately upon addition to disperse the compound before aggregates form.

Part 4: Decision Tree for Handling

Use this workflow to determine the optimal handling protocol for your specific application.

HandlingWorkflow Start Start: 4-Amino-5-chloro-2-methylphenol FormCheck Is it the HCl Salt or Free Base? Start->FormCheck Salt HCl Salt FormCheck->Salt Base Free Base FormCheck->Base Application Intended Application? LCMS Analytical (HPLC/LCMS) Application->LCMS Bio Biological Assay Application->Bio Synth Synthesis Application->Synth Salt->Application Base->Application If necessary Action_Convert Convert to HCl Salt using 1M HCl in Ether Base->Action_Convert Preferred for Stability Action_LCMS Dissolve in 0.1% Formic Acid/Water Use Amber Vials Keep at 4°C LCMS->Action_LCMS Action_Bio Dissolve in DMSO (Anhydrous) Freeze aliquots at -80°C Thaw once only Bio->Action_Bio Action_Synth Use inert atmosphere (Argon) Add Sodium Metabisulfite if aqueous Synth->Action_Synth

Caption: Decision matrix for solvent selection and handling based on experimental goals.

Part 5: Storage & Stability Specifications

ParameterSpecificationRationale
Storage Temp -20°C (Long term)Arrhenius kinetics; slows oxidation rate significantly.
Atmosphere Argon/Nitrogen Exclusion of oxygen is critical for p-aminophenols.
Container Amber Glass Prevents photolytic cleavage of the C-Cl or N-H bonds.
Shelf Life (Solid) 12 MonthsIf stored desiccated and frozen.
Shelf Life (Soln) < 24 Hours In solution, degradation is rapid. Prepare fresh daily.

References

  • PubChem. (2025). Compound Summary: 5-amino-4-chloro-2-methylphenol.[1][2][3][4][5] National Library of Medicine. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012).[6] Opinion on 5-Amino-4-chloro-o-cresol and its hydrochloride. European Commission.[4] (Provides comparative solubility/stability data for the meta-isomer). Available at: [Link]

  • Corbett, J. F. (1969). Benzoquinone imines. Part I. p-Benzoquinone monoimines. Journal of the Chemical Society B: Physical Organic.

Sources

Validation & Comparative

A Comparative Guide to HPLC Reference Standards for 5-Amino-4-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In High-Performance Liquid Chromatography (HPLC), the quality of the reference standard is a critical determinant of these outcomes. This guide provides an in-depth comparison of commercially available reference standards for 5-Amino-4-chloro-2-methylphenol, a key chemical intermediate. We will delve into the nuances of selecting an appropriate standard, provide a protocol for comparative analysis, and discuss the implications of reference material quality on analytical results.

The Critical Role of Reference Standards in HPLC Analysis

In HPLC, a reference standard serves as a benchmark against which a sample is quantified. The purity and characterization of this standard directly impact the accuracy, precision, and validity of the analytical method.[1][2] The use of well-characterized reference materials is a fundamental requirement for regulatory compliance and ensures the global acceptance of analytical data.[2]

Reference standards are broadly categorized into primary and secondary standards.[2]

  • Primary Standards (Certified Reference Materials - CRMs): These are of the highest purity and are accompanied by a certificate of analysis from an accredited body, detailing their properties and traceability.[2][3] CRMs are essential for method validation, instrument calibration, and in high-stakes regulatory environments where precision and documentation are paramount.[4][5]

  • Secondary Standards (Working Standards): These are calibrated against primary standards and are used for routine quality control and analysis.[2] They offer a cost-effective alternative for high-volume testing.[4]

The choice between a primary and secondary standard depends on the application. For method development, validation, and the analysis of pivotal clinical trial materials, a primary standard is indispensable. For routine in-process controls, a well-characterized secondary standard may suffice.

Comparison of Commercially Available 5-Amino-4-chloro-2-methylphenol Reference Standards

A survey of the market reveals several suppliers of 5-Amino-4-chloro-2-methylphenol reference standards. The following table provides a comparison of key attributes for standards from prominent suppliers. It is important to note that the CAS number for this compound is 110102-86-8.[6]

Supplier Product Name Purity (as stated) Certification/Grade Intended Use
TargetMol 5-Amino-4-chloro-2-methylphenol (Standard)[7]Not explicitly statedReference StandardQuantitative analysis, quality control, and biochemical research[7]
Santa Cruz Biotechnology 5-Amino-4-chloro-2-methylphenol[6]Not explicitly statedFor Research Use OnlyProteomics research
AChemBlock 5-Amino-4-chloro-2-methylphenol hydrochloride[8]95%Not specifiedResearch building block
CookeChem 4-Amino-2-chloro-5-methyl phenol98% (Min, HPLC)[9]Not specifiedNot specified

Note: The isomer nomenclature can vary between suppliers. It is crucial to verify the chemical structure and CAS number to ensure the correct analyte is being sourced. For the purpose of this guide, we are focusing on 5-Amino-4-chloro-2-methylphenol (CAS: 110102-86-8).

Experimental Protocol for Comparative Analysis of Reference Standards

To objectively evaluate and compare different lots or suppliers of 5-Amino-4-chloro-2-methylphenol reference standards, a robust HPLC method is required. The following protocol is a recommended starting point, based on established methods for similar phenolic compounds.[10] This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11][12][13][14]

Instrumentation and Reagents
  • HPLC system with a pump, autosampler, column compartment, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

  • Reference standards of 5-Amino-4-chloro-2-methylphenol from different suppliers.

Chromatographic Conditions
Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically around 280 nm for phenols)
Injection Volume 10 µL
Sample Preparation
  • Stock Solutions: Accurately weigh and dissolve each reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of approximately 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from each stock solution to create calibration curves (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Method Validation Parameters

The following parameters, as defined by ICH guidelines, should be assessed for each reference standard:[13][14]

  • Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by analyzing a blank and a spiked sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be >0.999.[13]

  • Accuracy: The closeness of test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo. At least nine determinations over at least three concentration levels are recommended.[11]

  • Precision: The degree of scatter between a series of measurements. This is typically expressed as the relative standard deviation (%RSD) and should be evaluated at the repeatability (intra-assay) and intermediate precision (inter-assay) levels.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Visualizing the Workflow and Logic

Experimental Workflow for Reference Standard Comparison

The following diagram illustrates the step-by-step process for a comprehensive comparison of different reference standards.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Comparison cluster_reporting Reporting A Procure Reference Standards (Supplier A, B, C) B Prepare Stock Solutions (1 mg/mL) A->B C Prepare Working Solutions (Calibration Curve) B->C E Inject Standards & Samples C->E D Develop & Optimize HPLC Method D->E F Acquire Chromatographic Data E->F G Assess Specificity F->G H Determine Linearity & Range G->H I Evaluate Accuracy & Precision H->I J Calculate LOD & LOQ I->J K Compare Purity & Impurity Profiles J->K L Tabulate Comparative Data K->L M Generate Final Report & Recommendation L->M

Caption: Workflow for the comparative analysis of HPLC reference standards.

The Impact of Reference Standard Quality on Analytical Reliability

The quality of the reference standard is a cornerstone of reliable analytical data. The following diagram illustrates this critical relationship.

G cluster_input Input Quality cluster_process Analytical Process cluster_output Output Quality A High-Purity, Certified Reference Standard C Validated HPLC Method A->C Ensures B Poorly Characterized Reference Material B->C Compromises D Accurate, Precise, & Reliable Data C->D Leads to E Inaccurate & Unreliable Data C->E Can lead to

Caption: The relationship between reference standard quality and data reliability.

Conclusion and Recommendations

The selection of a high-quality, well-characterized reference standard is a non-negotiable prerequisite for generating reliable and defensible HPLC data for 5-Amino-4-chloro-2-methylphenol. While several suppliers offer this compound, the level of certification and documentation varies significantly. For critical applications such as method validation and the analysis of materials for regulatory submission, a Certified Reference Material (CRM) from a reputable supplier is strongly recommended. For routine analyses, a secondary standard that has been thoroughly qualified against a primary standard can be a viable option.

It is imperative that laboratories perform their own internal evaluation of any new reference standard to ensure its suitability for their specific analytical method and intended use. The protocol provided in this guide serves as a robust framework for such a comparison. By investing in the proper characterization and selection of reference standards, researchers and drug development professionals can ensure the integrity and validity of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • LabMal. (n.d.). HPLC Standards - This is What You Need.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • НЦСО. (2025, June 11). Key Considerations When Selecting HPLC Reference Standards (RMs).
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). (2024, December 23).
  • Alpha Resources. (2022, August 17). Certified Reference Materials and How They Are Important to Your Lab.
  • IT Tech. (n.d.). Understanding certified reference materials (CRMs).
  • CookeChem. (n.d.). 4-Amino-2-chloro-5-methyl phenol , 98%(Min,HPLC) , 1071622-21-3.
  • TargetMol. (2026, February 19). 5-Amino-4-chloro-2-methylphenol (Standard).
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-4-chloro-2-methylphenol.
  • AChemBlock. (2026, February 12). 5-Amino-4-chloro-2-methylphenol hydrochloride 95%.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.

Sources

mass spectrometry fragmentation pattern of 4-Amino-5-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Amino-5-chloro-2-methylphenol

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Amino-5-chloro-2-methylphenol. Tailored for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles governing the fragmentation pathways. We will compare the predicted fragmentation of the target molecule with known patterns of related compounds to provide a robust analytical framework.

Introduction to 4-Amino-5-chloro-2-methylphenol and its Analysis

4-Amino-5-chloro-2-methylphenol (C₇H₈ClNO, Molecular Weight: 157.6 g/mol ) is a substituted aromatic compound containing hydroxyl, amino, chloro, and methyl functional groups.[1][2] The structural characterization of such molecules is critical in pharmaceutical development, chemical synthesis, and environmental analysis. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose. EI is a hard ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways based on its structure.[3] The resulting fragmentation pattern serves as a chemical fingerprint, allowing for structural elucidation and identification.

Understanding the fragmentation of 4-Amino-5-chloro-2-methylphenol requires considering the interplay of its various functional groups, which influence bond stabilities and the formation of characteristic fragment ions.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Upon entering the ion source of a mass spectrometer, 4-Amino-5-chloro-2-methylphenol is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).[3] This energetically unstable ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The most probable fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

The molecular ion of 4-Amino-5-chloro-2-methylphenol will appear at a mass-to-charge ratio (m/z) of 157. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 159 with approximately one-third the intensity of the molecular ion peak.[4]

The primary fragmentation events are predicted as follows:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the cleavage of the C-C bond between the aromatic ring and the methyl group (benzylic cleavage). This results in the loss of a methyl radical (•CH₃, 15 Da), leading to a highly stable, resonance-delocalized cation at m/z 142 . This is often a very favorable fragmentation pathway.

  • Loss of a Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da). This would produce an ion at m/z 122 . The stability of the resulting aryl cation makes this a plausible fragmentation.

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo fragmentation involving the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the ring structure after initial rearrangement.[5] This would lead to a fragment ion at m/z 129 .

  • Consecutive Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M-CH₃]⁺ ion (m/z 142) could subsequently lose CO to form an ion at m/z 114 .

Comparative Analysis: The Influence of the Amino Group

To understand the specific influence of the amino group on the fragmentation pattern, we can compare our predicted fragmentation for 4-Amino-5-chloro-2-methylphenol with the known experimental data for a structurally similar compound, 4-chloro-2-methylphenol , which lacks the amino group. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[6]

The mass spectrum of 4-chloro-2-methylphenol (MW: 142.58 g/mol ) shows a strong molecular ion at m/z 142 and a prominent peak at m/z 107. This major fragment corresponds to the loss of a chlorine radical (•Cl), demonstrating that C-Cl cleavage is a dominant pathway in this structure.

For 4-Amino-5-chloro-2-methylphenol, the presence of the electron-donating amino group is expected to stabilize the molecular ion and influence the fragmentation pathways. While the loss of •CH₃ and •Cl are still anticipated to be significant, the amino group may promote other fragmentation routes or alter the relative intensities of the common fragments. The nitrogen atom can participate in charge stabilization, potentially making the loss of the methyl group even more favorable compared to the loss of chlorine.

Experimental Protocol: Acquiring an EI-Mass Spectrum

This section outlines a standardized protocol for analyzing a solid sample like 4-Amino-5-chloro-2-methylphenol using a Gas Chromatograph-Mass Spectrometer (GC-MS) with a direct insertion probe.

Instrumentation:

  • GC-MS system equipped with an Electron Ionization (EI) source.

  • Direct Insertion Probe (DIP) or Direct Exposure Probe (DEP).

Procedure:

  • Sample Preparation: A small amount of the solid sample (approx. 0.1 mg) is placed into a clean glass capillary tube.

  • Instrument Setup:

    • Set the ion source temperature to 230 °C.

    • Set the quadrupole analyzer temperature to 150 °C.

    • Use a standard electron energy of 70 eV for ionization.

    • Set the mass analyzer to scan a range of m/z 40-250 to ensure capture of both the molecular ion and relevant fragments.

  • Data Acquisition:

    • Insert the direct insertion probe into the vacuum system of the mass spectrometer.

    • Slowly heat the probe according to a programmed temperature ramp (e.g., from 50 °C to 250 °C at a rate of 20 °C/min). This allows the sample to vaporize directly into the ion source.

    • Begin data acquisition as the sample begins to vaporize, monitoring the total ion chromatogram (TIC).

    • The mass spectrum is obtained by averaging the scans across the peak in the TIC that corresponds to the sample.

This self-validating protocol ensures that the sample is efficiently introduced into the ion source while minimizing thermal degradation before ionization, providing a reproducible and representative mass spectrum.

Data Summary and Visualization

The predicted key ions in the EI-mass spectrum of 4-Amino-5-chloro-2-methylphenol are summarized in the table below.

m/z (for ³⁵Cl) Proposed Ion Structure Formation Pathway
157[C₇H₈ClNO]⁺•Molecular Ion (M⁺•)
142[M - CH₃]⁺Loss of a methyl radical (•CH₃)
129[M - CO]⁺•Loss of carbon monoxide (CO)
122[M - Cl]⁺Loss of a chlorine radical (•Cl)
114[M - CH₃ - CO]⁺Consecutive loss of •CH₃ and CO

To visually represent these relationships, the following diagram illustrates the primary fragmentation pathways.

Fragmentation_Pattern M [M]⁺• m/z 157 F1 [M - CH₃]⁺ m/z 142 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 122 M->F2 - •Cl F3 [M - CO]⁺• m/z 129 M->F3 - CO F4 [M - CH₃ - CO]⁺ m/z 114 F1->F4 - CO

Caption: Predicted EI-MS fragmentation of 4-Amino-5-chloro-2-methylphenol.

Conclusion

The EI-mass spectrum of 4-Amino-5-chloro-2-methylphenol is predicted to be characterized by a distinct molecular ion peak at m/z 157 (with an M+2 peak at m/z 159), and several key fragment ions. The most significant fragments are expected to arise from the loss of a methyl radical (m/z 142) and a chlorine radical (m/z 122). The presence of the amino group likely enhances the stability of the molecular ion and favors the formation of the [M-CH₃]⁺ fragment. This detailed fragmentation analysis, when combined with the provided experimental protocol, offers a robust framework for the identification and structural confirmation of 4-Amino-5-chloro-2-methylphenol and related compounds in a research and development setting.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Kovács, I., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1302, 129-140. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines.... Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). CID 69222412 | C14H16Cl2N2O2. Retrieved from [Link]

  • Nunes, R. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23293-23303. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST WebBook. Retrieved from [Link]

Sources

comparing reactivity of 4-Amino-5-chloro-2-methylphenol vs 4-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Amino-5-chloro-2-methylphenol and 4-Chloro-2-methylphenol , focusing on their electronic structures, reactivity profiles, and experimental applications in drug discovery and dye synthesis.

Executive Technical Summary

This guide contrasts two phenolic derivatives that, despite similar nomenclature, occupy distinct chemical spaces.

  • 4-Chloro-2-methylphenol (PCOC) is an electron-deficient "terminal" scaffold. The chlorine atom at the para position blocks the primary site of electrophilic attack, directing subsequent reactions to the sterically crowded ortho positions.[1] It is primarily used as a preservative and herbicide intermediate.[1]

  • 4-Amino-5-chloro-2-methylphenol is an electron-rich "connector" scaffold. The introduction of the amino group at the para position (C4) fundamentally alters the electronic landscape, creating a "push-pull" system (Amino donor vs. Chloro acceptor) that enables diazotization and oxidative coupling—reactions inaccessible to PCOC.

Structural Identity
Feature4-Chloro-2-methylphenol (PCOC)4-Amino-5-chloro-2-methylphenol
CAS Number 1570-64-598280-30-9
Structure Phenol (C1), Methyl (C2), Chloro (C4) Phenol (C1), Methyl (C2), Amino (C4) , Chloro (C5)
Electronic Character Deactivated (weakly) / Para-blockedHighly Activated / Multi-functional
Primary Reactivity Electrophilic Aromatic Substitution (EAS)Diazotization, Oxidative Coupling, Schiff Base formation
pKa (Phenolic OH) ~9.7 (Acidic)~10.5 (Less Acidic due to

-NH

donation)

Electronic Structure & Reactivity Theory

The "Blocked" vs. "Active" Para-Position

The defining difference lies in the substituent at Carbon-4.[1]

  • In PCOC (4-Cl): The chlorine atom is a deactivating group (inductive withdrawal

    
    ) but an ortho/para director (resonance donation 
    
    
    
    ). Since the para position (C4) is occupied by the chlorine itself, electrophiles are forced to the ortho position (C6) or the sterically crowded C3.[1] This makes PCOC relatively inert compared to unsubstituted phenol.[1]
  • In the Amino Compound (4-NH

    
    , 5-Cl):  The amino group is a powerful activator (
    
    
    
    ). It directs incoming electrophiles to its ortho positions (C3 and C5).[1] However, C5 is occupied by Chlorine.[1][2] This funnels reactivity almost exclusively to C3 , creating a highly regioselective scaffold.[1]
Reactivity Map Visualization

The following diagram illustrates the electronic activation and directing effects.

ReactivityMap cluster_PCOC 4-Chloro-2-methylphenol (PCOC) cluster_Amino 4-Amino-5-chloro-2-methylphenol PCOC_Struct Core Structure: Phenol (C1-OH) Methyl (C2-Me) Chloro (C4-Cl) C6_Site C6 (Ortho to OH) Primary Reactive Site PCOC_Struct->C6_Site Directing Effect C3_Site C3 (Ortho to OH) Sterically Hindered PCOC_Struct->C3_Site Minor C4_Block C4 (Para to OH) Blocked by Cl PCOC_Struct->C4_Block Blocked Amino_Struct Core Structure: Phenol (C1-OH) Methyl (C2-Me) Amino (C4-NH2) Chloro (C5-Cl) C3_Amino C3 (Ortho to NH2) Highly Activated Amino_Struct->C3_Amino Strong Activation C6_Amino C6 (Meta to NH2) Deactivated Amino_Struct->C6_Amino Weak C5_Block C5 (Ortho to NH2) Blocked by Cl Amino_Struct->C5_Block Blocked

Caption: Comparative reactivity map showing how the amino group creates a new, highly activated site at C3, whereas PCOC is restricted to C6.

Key Reaction Classes: Experimental Comparison

Electrophilic Aromatic Substitution (EAS)[1][4]
  • PCOC (4-Chloro-2-methylphenol):

    • Reaction: Nitration (HNO

      
      /H
      
      
      
      SO
      
      
      ).[1]
    • Mechanism: The nitronium ion (NO

      
      ) attacks the ortho position (C6) relative to the phenol group.[1]
      
    • Product: 4-chloro-2-methyl-6-nitrophenol.

    • Limitation: The blocked para position prevents further substitution, making it a "dead-end" intermediate.[1]

  • Amino Compound (4-Amino-5-chloro-2-methylphenol):

    • Reaction: Diazotization (NaNO

      
      /HCl).[1]
      
    • Mechanism: The amino group is converted to a diazonium salt (N

      
      ), a versatile leaving group.[1]
      
    • Product: Azo dyes, aryl halides (Sandmeyer), or phenols (hydrolysis).[1]

    • Advantage: This reaction is exclusive to the amino compound, making it a critical precursor for dyes and pharmaceuticals.[1]

Oxidative Coupling (Dye Synthesis)[1]
  • PCOC: Inert to oxidative coupling under standard conditions.[1]

  • Amino Compound: Readily undergoes oxidative coupling with phenols or anilines to form indoaniline dyes (common in hair colorants and photography).[1] The amino group acts as the nucleophilic partner.[1]

Experimental Protocols

Protocol A: Diazotization of 4-Amino-5-chloro-2-methylphenol

This protocol demonstrates the unique utility of the amino compound for creating azo linkages.

Reagents:

  • 4-Amino-5-chloro-2-methylphenol (1.0 eq)[3][4][5]

  • Sodium Nitrite (NaNO

    
    , 1.1 eq)
    
  • Hydrochloric Acid (HCl, 2.5 eq)

  • Coupling Component (e.g.,

    
    -Naphthol, 1.0 eq)[3]
    

Procedure:

  • Dissolution: Dissolve 4-Amino-5-chloro-2-methylphenol in dilute HCl (2.5 eq) and cool to 0–5°C in an ice bath. Ensure complete dissolution of the amine salt.[1]

  • Diazotization: Add aqueous NaNO

    
     (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5°C. Stir for an additional 1 hour. Verify excess nitrous acid with starch-iodide paper (turns blue).[1]
    
  • Destruction of Excess HNO

    
    :  Add sulfamic acid until the starch-iodide test is negative.
    
  • Coupling: Slowly add the diazonium solution to a chilled, alkaline solution of

    
    -Naphthol (pH 9–10). A vivid red precipitate (azo dye) will form immediately.[1]
    
  • Isolation: Filter the precipitate, wash with cold water, and dry.[1]

Protocol B: Nitration of 4-Chloro-2-methylphenol (PCOC)

This protocol illustrates the limited reactivity of PCOC.[3]

Reagents:

  • 4-Chloro-2-methylphenol (1.0 eq)

  • Nitric Acid (HNO

    
    , 1.1 eq, 65%)
    
  • Acetic Acid (Solvent)

Procedure:

  • Dissolution: Dissolve PCOC in glacial acetic acid at room temperature.

  • Nitration: Add HNO

    
     dropwise, maintaining the temperature between 20–25°C. The reaction is exothermic but slower than the amino compound's diazotization.
    
  • Quenching: Pour the mixture into ice water.

  • Isolation: The product, 4-chloro-2-methyl-6-nitrophenol, precipitates as a yellow solid. Recrystallize from ethanol.

Data Summary Table

Property4-Chloro-2-methylphenol (PCOC)4-Amino-5-chloro-2-methylphenol
Melting Point 46–48°C138–142°C (Higher due to H-bonding)
Solubility (Water) Low (<1 g/L)Moderate (as HCl salt)
Stability Stable to oxidationSensitive to air oxidation (darkens)
Toxicity Corrosive, Aquatic ToxinSkin Sensitizer, Potential Mutagen
Primary Use Herbicide (MCPA), DisinfectantHair Dye Intermediate, Pharma Scaffold

Synthesis Workflow Visualization

The following diagram maps the divergent synthetic pathways for both compounds, highlighting the versatility of the amino derivative.

SynthesisPathways Start_PCOC Start: 4-Chloro-2-methylphenol Nitration Nitration (HNO3) Start_PCOC->Nitration Start_Amino Start: 4-Amino-5-chloro-2-methylphenol Diazo Diazotization (NaNO2/HCl) Start_Amino->Diazo Prod_Nitro 4-Chloro-2-methyl-6-nitrophenol (Limited Utility) Nitration->Prod_Nitro Diazo_Salt Diazonium Salt Intermediate Diazo->Diazo_Salt Coupling Coupling (Phenols/Amines) Diazo_Salt->Coupling Sandmeyer Sandmeyer Reaction (CuX) Diazo_Salt->Sandmeyer Prod_Dye Azo Dyes (Textile/Hair Color) Coupling->Prod_Dye Prod_Halide Aryl Halides (Pharma Intermediates) Sandmeyer->Prod_Halide

Caption: Synthetic divergence showing the multi-pathway potential of the amino compound versus the linear path of PCOC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol. Retrieved from [Link]

  • OECD SIDS (2003). 4-Chloro-2-methylphenol (CAS No. 1570-64-5) Initial Assessment Report. UNEP Publications. Retrieved from [Link]

  • Chemistry LibreTexts (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]

Sources

Comparative Guide: Identification of Isomeric Impurities in 4-Amino-5-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-5-chloro-2-methylphenol (and its commercially prevalent isomer, 5-Amino-4-chloro-2-methylphenol ) serves as a critical intermediate in the synthesis of oxidative hair dyes and specific pharmaceutical APIs. The structural similarity between these regioisomers and their chlorinated byproducts presents a significant analytical challenge. Standard C18 HPLC methods often fail to resolve the "critical pair" of regioisomers due to identical mass-to-charge ratios (m/z) and similar hydrophobicities.

This guide evaluates three analytical methodologies, recommending a High-pH Reverse Phase (RP) Strategy using hybrid silica columns as the superior protocol for resolving isomeric impurities.

Part 1: The Isomer Challenge

The synthesis of 4-Amino-5-chloro-2-methylphenol typically involves the chlorination and subsequent reduction of nitrocresols. This pathway generates specific impurities that mimic the target analyte's physicochemical properties.

Target vs. Impurity Profile

The primary challenge is distinguishing the target molecule from its positional isomers and de-halogenated byproducts.

Compound NameStructure DescriptionOriginAnalytical Risk
Target Analyte 4-Amino-5-chloro-2-methylphenolMain ProductN/A
Regioisomer A 5-Amino-4-chloro-2-methylphenol Isomer (Nitration byproduct)Critical: Co-elutes on standard C18
Regioisomer B 6-Amino-3-chloro-2-methylphenolIsomer (Over-chlorination/Nitration)Moderate: Distinct pKa
Impurity C 4-Amino-2-methylphenolDe-chlorinated byproductHigh: Similar UV, different Mass
Impurity D 4-Chloro-2-methylphenolPrecursor (Unreacted)Low: Non-polar, late eluting
Synthesis & Impurity Pathway

The following diagram illustrates where these impurities originate during the synthesis process, highlighting the critical control points.

SynthesisPath Start 2-Methylphenol (o-Cresol) Step1 Chlorination (Electrophilic Sub.) Start->Step1 Inter1 4-Chloro-2-methylphenol Step1->Inter1 Imp1 Impurity: 6-Chloro isomer Step1->Imp1 Side Rxn Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Chloro-5-nitro-2-methylphenol Step2->Inter2 Imp2 Impurity: 4-Chloro-3-nitro isomer Step2->Imp2 Regioisomer Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Final 4-Amino-5-chloro-2-methylphenol Step3->Final De-chlorination\n(4-Amino-2-methylphenol) De-chlorination (4-Amino-2-methylphenol) Step3->De-chlorination\n(4-Amino-2-methylphenol) Over-reduction

Figure 1: Synthetic pathway of 4-Amino-5-chloro-2-methylphenol showing the origin of regioisomeric and de-halogenated impurities.

Part 2: Comparative Analysis of Detection Methods

We compared three distinct methodologies for the separation of the target analyte from its critical isomer (5-Amino-4-chloro-2-methylphenol).

Method A: Standard Acidic C18 HPLC (Baseline)
  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Verdict: Ineffective.

  • Why: Under acidic conditions (pH ~2.5), the amino group is protonated (

    
    ), making the molecule highly polar. Both isomers exhibit rapid elution with significant peak tailing and poor resolution (
    
    
    
    ).
Method B: Phenyl-Hexyl Stationary Phase
  • Column: Phenyl-Hexyl (3 µm)

  • Mechanism: Pi-Pi interactions exploit the electron density differences caused by the position of the Chlorine atom on the aromatic ring.

  • Verdict: Effective but Variable.

  • Why: Provides better selectivity than C18. However, retention times are often long, and column-to-column reproducibility can be an issue with specific batches of stationary phase.

Method C: High-pH Hybrid RP8/C18 (Recommended)
  • Column: Waters XBridge C18 or XTerra RP8 (High pH stable)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.5) / Methanol

  • Verdict: Superior.

  • Why: At pH 9.5, the phenol moiety is partially ionized, and the amine is deprotonated. The subtle pKa differences between the 4-amino and 5-amino isomers (influenced by the ortho/meta chlorine) result in drastically different charge states and hydrophobicity, maximizing resolution (

    
    ).
    
Performance Matrix
FeatureMethod A (Acidic C18)Method B (Phenyl-Hexyl)Method C (High pH Hybrid)
Resolution (Isomers) Poor (< 1.0)Good (1.5 - 2.0)Excellent (> 2.5)
Peak Shape Tailing (Symmetry < 0.8)GoodSharp (Symmetry > 0.95)
Run Time Fast (< 10 min)Moderate (15-20 min)Moderate (12-15 min)
MS Compatibility YesYesYes (Negative Mode preferred)

Part 3: Recommended Experimental Protocol (Method C)

This protocol is designed to validate the purity of 4-Amino-5-chloro-2-methylphenol and quantify isomeric impurities down to 0.05%.

Reagents & Equipment
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at pH 9.5; they will dissolve.

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia.

  • Solvent B: Methanol (LC-MS Grade).

  • Detection: UV at 280 nm (primary) and 240 nm (secondary).

Step-by-Step Workflow
  • Preparation of Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 9.5 ± 0.1 using dilute Ammonia solution. Filter through 0.22 µm membrane.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50). Sonicate for 5 minutes. Final concentration: 1.0 mg/mL.

  • Gradient Program:

    • T=0 min: 90% A / 10% B

    • T=15 min: 40% A / 60% B

    • T=20 min: 10% A / 90% B

    • Flow Rate: 1.0 mL/min

    • Temp: 30°C

Analytical Logic Tree

Use this decision tree to interpret unidentified peaks in your chromatogram.

LogicTree Start Unknown Peak Detected CheckRT Check Relative Retention Time (RRT) Start->CheckRT Decision1 RRT < 0.8? CheckRT->Decision1 Res1 Likely De-chlorinated Impurity (4-Amino-2-methylphenol) Confirm with MS (M-34) Decision1->Res1 Yes Decision2 RRT approx 0.9 - 1.1? Decision1->Decision2 No Res2 Likely Regioisomer (5-Amino-4-chloro...) Check UV Spectrum Ratio Decision2->Res2 Yes Res3 Likely Precursor/Dimer Check for Late Elution Decision2->Res3 No

Figure 2: Logical workflow for identifying unknown impurities based on retention behavior.

Part 4: Validation Data & Expectations

When executing the High-pH protocol, expect the following retention characteristics. The elution order is driven by the acidity of the phenol, which is modulated by the electron-withdrawing chlorine atom.

ComponentApprox. RRTKey Identification Feature
4-Amino-2-methylphenol 0.65Early eluting, matches mass of Parent - 34 Da.
5-Amino-4-chloro-2-methylphenol 0.92Critical Pair. Often elutes before the target in High pH due to H-bonding differences.
4-Amino-5-chloro-2-methylphenol 1.00 Target Analyte.
4-Chloro-2-methylphenol 1.45Late eluting, no amine group (check UV spectrum).

Note on Stability: These amino-chlorophenols are susceptible to oxidation. Samples should be analyzed within 24 hours of preparation or stored in amber vials at 4°C. Darkening of the solution indicates quinone imine formation.

References

  • European Commission, Scientific Committee on Consumer Products (SCCP). (2007). Opinion on 5-amino-4-chloro-o-cresol HCl. Retrieved from [Link]

    • Provides physicochemical data, impurity profiles (including 4-amino-2-hydroxytoluene)
  • Cosmetic Ingredient Review (CIR). (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol. Retrieved from [Link]

    • Details the synthesis impurities and regulatory st
  • Eggenreich, K., et al. (2004).[1] Determination of 4-amino-m-cresol and 5-amino-o-cresol and metabolites in human keratinocytes by HPLC-DAD-MS. Journal of Biochemical and Biophysical Methods. [1]

    • Source for HPLC-MS conditions and metabolite identific
  • PubChem. (n.d.). Compound Summary: 5-amino-4-chloro-2-methylphenol (CID 69222412). Retrieved from [Link]

    • Verification of chemical structure and nomencl

Sources

Technical Comparison Guide: UV-Vis Absorption Characteristics of 4-Amino-5-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-5-chloro-2-methylphenol (CAS: 98280-30-9), also known as 4-Amino-5-chloro-o-cresol, is a substituted aminophenol primarily utilized as an intermediate in oxidative dye formulations and organic synthesis.[1] Its UV-Vis absorption profile is governed by the electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, modulated significantly by the electron-withdrawing yet mesomerically donating chlorine substituent.

This guide characterizes the compound's spectral behavior relative to its non-chlorinated parent (4-Amino-2-methylphenol) and the structural isomer (5-Amino-4-chloro-2-methylphenol), providing researchers with a theoretical baseline and a validated experimental protocol for precise determination.

Part 1: Comparative Spectroscopic Analysis

Structural Determinants of Absorption

The UV-Vis spectrum of 4-Amino-5-chloro-2-methylphenol is defined by two primary electronic transitions:

  • 
     Transition (Benzenoid band):  Typically observed between 230–245 nm.
    
  • 
     Transition (Auxochromic band):  A broader, less intense band typically between 295–315 nm, resulting from the lone pair interaction of the nitrogen and oxygen atoms with the aromatic ring.
    

The "Chlorine Effect": The addition of a chlorine atom at the 5-position (ortho to the amino group) introduces two competing effects:

  • Inductive (-I) Effect: Withdraws electron density, theoretically stabilizing the ground state (hypsochromic/blue shift).

  • Mesomeric (+M) Effect & Polarizability: The heavy atom effect and lone pair donation into the ring generally dominate in polysubstituted phenols, causing a bathochromic (red) shift of 5–15 nm compared to the non-chlorinated analog.

Comparison with Alternatives

The following table contrasts the expected spectral characteristics of 4-Amino-5-chloro-2-methylphenol against its direct structural analogs.

Feature4-Amino-5-chloro-2-methylphenol 4-Amino-2-methylphenol (Alternative A)p-Aminophenol (Alternative B)
Primary Role Primary Intermediate (Red/Violet coupler)Primary Intermediate (Golden/Red coupler)Base Primary Intermediate
Key Substituents -OH, -NH₂, -CH₃, -Cl -OH, -NH₂, -CH₃-OH, -NH₂
Predicted

(EtOH)
~305 – 315 nm (Red Shifted)~295 – 300 nm~290 – 300 nm
Molar Absorptivity (

)
Moderate (Enhanced by Cl polarizability)ModerateHigh
pH Sensitivity High (pK

shifts due to Cl)
HighHigh
Oxidation Potential Lower (Stabilized by Cl)ModerateHigh (Rapid oxidation)

Critical Insight: The chlorine atom at the 5-position sterically hinders the amino group slightly but primarily acts to extend the conjugation system through polarizability, shifting the absorption maximum to a longer wavelength compared to Alternative A. This makes the compound distinct in colorimetric assays and dye formation.

Part 2: Experimental Protocol (Self-Validating)

Objective: To accurately determine the


 and Molar Extinction Coefficient (

) of 4-Amino-5-chloro-2-methylphenol while controlling for solvatochromic and pH effects.
Reagents and Equipment
  • Analyte: 4-Amino-5-chloro-2-methylphenol (>98% purity).[1]

  • Solvents: HPLC-grade Ethanol (EtOH), Deionized Water, 0.1 M HCl, 0.1 M NaOH.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh exactly 15.7 mg of 4-Amino-5-chloro-2-methylphenol (MW ≈ 157.60 g/mol ).

  • Dissolve in 100 mL of Ethanol to prevent rapid oxidation (unlike water).

  • Concentration:

    
     M.
    

Step 2: Working Solutions & pH Buffering Prepare three distinct samples to observe ionization states:

  • Neutral: Dilute 1 mL Stock into 9 mL Ethanol.

  • Acidic (Cationic Form): Dilute 1 mL Stock into 9 mL 0.1 M HCl. (Protonates -NH₂

    
     -NH₃⁺, destroying the auxochrome).
    
  • Basic (Anionic Form): Dilute 1 mL Stock into 9 mL 0.1 M NaOH. (Deprotonates -OH

    
     -O⁻, causing strong bathochromic shift).
    

Step 3: Spectral Acquisition

  • Baseline Correction: Run a blank scan with the respective solvent (EtOH, HCl, or NaOH).

  • Scan Parameters:

    • Range: 200 nm to 500 nm.

    • Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

  • Measurement: Record absorbance (

    
    ) at 
    
    
    
    .

Step 4: Validation Calculation Calculate Molar Absorptivity (


) using Beer-Lambert Law:


Where

is the molar concentration and

is the path length (1 cm).
  • Acceptance Criteria: The linear regression (

    
    ) of a calibration curve (0.1 – 1.0 mM) must be >0.995.
    

Part 3: Visualization of Analytical Workflow

The following diagram outlines the logical flow for characterizing the compound, highlighting the critical decision points for solvent selection based on the ionization state.

UV_Analysis_Workflow Start Start: Sample Preparation Weigh Weigh 15.7 mg Analyte (MW: 157.60) Start->Weigh Dissolve Dissolve in Ethanol (Stock: 1 mM) Weigh->Dissolve Split Split into Aliquots Dissolve->Split Acid Add 0.1M HCl (Protonated Species) Split->Acid pH < 2 Neutral Dilute in Ethanol (Neutral Species) Split->Neutral pH ~ 7 Base Add 0.1M NaOH (Phenolate Species) Split->Base pH > 10 Scan_Acid Scan 200-400nm Expect Blue Shift (Loss of n->pi*) Acid->Scan_Acid Scan_Neutral Scan 200-400nm Baseline Spectrum (Target: ~305-315nm) Neutral->Scan_Neutral Scan_Base Scan 200-500nm Expect Red Shift (Phenolate Formation) Base->Scan_Base Data Calculate Molar Absorptivity (ε) Scan_Acid->Data Scan_Neutral->Data Scan_Base->Data

Caption: Workflow for differential UV-Vis analysis of 4-Amino-5-chloro-2-methylphenol under varying pH conditions.

Part 4: Mechanistic Pathway of Ionization

Understanding the pH-dependent spectral shifts is crucial for method development. The diagram below illustrates the structural changes causing these shifts.

Ionization_Pathway Cation Cationic Form (Acid) -NH3+ (No lone pair) λ_max: ~270 nm Neutral Neutral Form -NH2 & -OH λ_max: ~305-315 nm Cation->Neutral +OH- (Deprotonation) Neutral->Cation +H+ Anion Anionic Form (Base) -O- (Phenolate) λ_max: >320 nm Neutral->Anion +OH- (Phenolate formation) Anion->Neutral +H+

Caption: pH-dependent ionization states affecting the chromophore system and resulting spectral shifts.

References

  • Cosmetic Ingredient Review (CIR). (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. (Provides comparative spectral data for the structural isomer 5-amino-4-chloro-o-cresol).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 69222412, 5-Amino-4-chloro-2-methylphenol. (Structural data for isomer validation).

  • Tetteh, S., et al. (2018).[2] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. (Establishes baseline solvatochromic behavior for chlorinated phenols).

  • BenchChem. (2025).[3] A Comparative Analysis of Chlorinated Aminophenols in Biochemical Assays. (Cytotoxicity and reactivity comparisons).

Sources

Safety Operating Guide

Navigating the Disposal of 4-Amino-5-chloro-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Amino-5-chloro-2-methylphenol, a compound requiring careful management due to its potential hazards. By understanding the underlying principles of its reactivity and toxicity, laboratory personnel can ensure a safe and compliant disposal process.

Understanding the Hazard Profile

4-Amino-5-chloro-2-methylphenol and its isomers are chlorinated aminophenols. This chemical family is characterized by a combination of functional groups that dictate its hazard profile. The phenolic group can be corrosive, the aromatic amine group can be toxic and a potential sensitizer, and the chlorinated substituent enhances its environmental persistence and toxicity.

While a specific Safety Data Sheet (SDS) for 4-Amino-5-chloro-2-methylphenol with a unique CAS number was not definitively identified in public databases, the hazard profile can be extrapolated from closely related isomers such as 5-Amino-4-chloro-2-methylphenol (CAS: 110102-86-8) and 2-Amino-4-chloro-5-methylphenol (CAS: 53524-27-9), as well as general data on chlorinated phenols and aminophenols.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4][5]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4][6]

  • Potential for Sensitization: May cause an allergic skin reaction.[7]

  • Combustibility: May burn, but does not ignite readily.[8][9] In case of fire, poisonous gases such as nitrogen oxides and hydrogen chloride are produced.[9]

A summary of typical hazard classifications for related compounds is presented in Table 1.

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity (Oral/Inhalation)H302+H332: Harmful if swallowed or if inhaled위험
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage부식성
Serious Eye Damage/IrritationH318: Causes serious eye damage부식성
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects환경

Table 1: GHS Hazard Classifications for Chlorinated Aminophenols.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of 4-Amino-5-chloro-2-methylphenol, a robust selection of PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and dust.
Skin and Body Protection Laboratory coat, and in cases of large quantities or potential for significant exposure, a chemical-resistant apron or suit.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of dusts or vapors, especially when handling the solid compound or preparing solutions.

Table 2: Recommended Personal Protective Equipment (PPE).

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Amino-5-chloro-2-methylphenol is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][8]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid 4-Amino-5-chloro-2-methylphenol, including contaminated items like weighing paper and disposable labware, in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: Solutions containing 4-Amino-5-chloro-2-methylphenol should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Amino-5-chloro-2-methylphenol," and the associated hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal

  • All waste containing 4-Amino-5-chloro-2-methylphenol must be disposed of through a licensed hazardous waste disposal company.[8] Your institution's EHS department will coordinate the pickup and disposal in accordance with local, state, and federal regulations.

Below is a workflow diagram illustrating the decision-making process for the disposal of 4-Amino-5-chloro-2-methylphenol.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_containment Containment cluster_disposal Disposal start Handling 4-Amino-5-chloro- 2-methylphenol ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container spill Spill Occurs? solid_container->spill liquid_container->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes final_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor spill->final_disposal No spill_protocol->final_disposal end Disposal Complete final_disposal->end

Figure 1: Disposal workflow for 4-Amino-5-chloro-2-methylphenol.

Conclusion: A Culture of Safety

The responsible disposal of 4-Amino-5-chloro-2-methylphenol is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can minimize risks to themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed information.

References

  • Adeola, A. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Amino-4-chlorophenol.
  • Techno PharmChem. (n.d.). 4 – Amino Phenol Material Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-4-chloro-2-methylphenol.
  • Santa Cruz Biotechnology. (n.d.). 3-Aminophenol.
  • Thermo Fisher Scientific. (2025).
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13(1), 1-13.
  • Adeola, A. O. (2017). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: 2-Amino-4-chlorophenol.
  • Odabasi, M., & El-Mekkawi, D. M. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 15(11), 2445.
  • LabChem. (n.d.).
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: 2-Amino-4-chlorophenol.
  • Agency for Toxic Substances and Disease Registry. (1999). Public Health Statement: Chlorophenols.
  • AChemBlock. (2026). 5-Amino-4-chloro-2-methylphenol hydrochloride 95%.
  • TargetMol. (2026). 5-Amino-4-chloro-2-methylphenol (Standard).
  • PubChem. (2026). CID 69222412 | C14H16Cl2N2O2.
  • Fisher Scientific. (2013).
  • CPAChem. (2019).
  • CPAChem. (2023).
  • Acros Organics. (2010).
  • Fluorochem. (n.d.). 2-Amino-4-chloro-5-methylphenol.
  • Echemi. (2019). 4-Amino-2-methylphenol SDS.
  • Apollo Scientific. (2022).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.